SG-094: A TPC2 Inhibitor with Preclinical Efficacy in Hepatocellular Carcinoma
For Immediate Release Shanghai, China – November 20, 2025 – SG-094, a potent and selective inhibitor of the two-pore channel 2 (TPC2), has demonstrated significant anti-tumor activity in preclinical models of hepatocellu...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
Shanghai, China – November 20, 2025 – SG-094, a potent and selective inhibitor of the two-pore channel 2 (TPC2), has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC). Research indicates that SG-094 exerts its effects through the disruption of key signaling pathways involved in tumor growth and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate SG-094 in the context of HCC.
Core Mechanism of Action: TPC2 Inhibition
SG-094's primary molecular target is the two-pore channel 2 (TPC2), a cation channel located on the membranes of acidic organelles such as endosomes and lysosomes.[1][2] TPC2 plays a crucial role in intracellular calcium signaling by mediating the release of Ca²⁺ from these stores.[1] This process is activated by messengers like nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1]
In the context of cancer, particularly HCC, the dysregulation of TPC2-mediated calcium signaling has been implicated in promoting tumor growth and angiogenesis.[1][2] SG-094 functions by potently blocking the PI(3,5)P2-elicited currents of TPC2.[1][2] This inhibition disrupts the downstream signaling cascades that contribute to cancer cell proliferation and survival. Preclinical studies have shown that SG-094 can inhibit the growth of hepatocellular carcinoma tumors in mice.[1][2]
Impact on Angiogenesis and Proliferation Signaling
A key aspect of SG-094's anti-cancer activity is its ability to interfere with vascular endothelial growth factor (VEGF)-induced signaling pathways, which are critical for angiogenesis. In human umbilical vein endothelial cells (HUVECs), SG-094 has been shown to significantly reduce the VEGF-induced phosphorylation of several key downstream effectors without altering their total protein levels.[1][2] These include:
eNOS (endothelial Nitric Oxide Synthase): A key regulator of vascular tone and permeability.
JNK (c-Jun N-terminal Kinase): Involved in stress response and apoptosis.
MAPK (Mitogen-Activated Protein Kinase): A central pathway regulating cell proliferation and differentiation.
AKT: A critical mediator of cell survival and metabolism.
The inhibition of these pathways underscores the anti-angiogenic and anti-proliferative potential of SG-094.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of SG-094 from preclinical studies.
SG-094 as a TPC2 Inhibitor in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of SG-094, a potent and specific inhibitor of the two-pore channel 2 (TPC2), and its emerging role in can...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SG-094, a potent and specific inhibitor of the two-pore channel 2 (TPC2), and its emerging role in cancer research. This document consolidates key findings on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its function.
Introduction to TPC2 in Cancer
Two-pore channels (TPCs) are a family of cation channels located on the membranes of endosomes and lysosomes.[1] TPC2, the major lysosomal isoform, plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling, a process frequently dysregulated in cancer.[1][2] Alterations in TPC2 expression and activity have been implicated in several hallmarks of cancer, including proliferation, angiogenesis, migration, and invasion, making it a promising therapeutic target.[2]
SG-094: A Novel TPC2 Inhibitor
SG-094 is a synthetic analog of the natural compound tetrandrine, developed to have increased potency as a TPC2 inhibitor with reduced toxicity.[3] It represents a significant advancement in the pharmacological toolkit available to researchers studying the role of TPC2 in cancer and other diseases.
Mechanism of Action of SG-094
SG-094 exerts its anticancer effects primarily through the inhibition of TPC2. This inhibition disrupts the normal flux of ions across endolysosomal membranes, leading to downstream effects on various signaling pathways crucial for cancer cell survival and proliferation.
One of the key pathways modulated by SG-094 is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. TPC2 is known to be involved in VEGF-induced Ca²⁺ release, which is essential for angiogenesis.[4] By inhibiting TPC2, SG-094 has been shown to significantly reduce the VEGF-induced phosphorylation of several downstream signaling molecules, including:
This disruption of VEGF signaling contributes to the anti-angiogenic and anti-proliferative effects of SG-094. The inhibition of the PI3K/AKT and ERK (a member of the MAPK family) signaling pathways, which are downstream of TPC-mediated calcium release, further underscores the mechanism by which SG-094 impedes cancer progression.[5]
Quantitative Data on SG-094 Efficacy
The following tables summarize the available quantitative data on the efficacy of SG-094 as a TPC2 inhibitor and an anti-cancer agent.
Detailed, step-by-step protocols for experiments specifically utilizing SG-094 are often found in the supplementary materials of published research, which are not always publicly accessible. However, the following sections describe the general methodologies for the key experiments used to characterize SG-094.
Cell Proliferation Assay (MTT/CCK-8)
This assay is used to assess the effect of SG-094 on the viability and proliferation of cancer cells.
Cell Seeding: Cancer cells (e.g., hepatocellular carcinoma cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: Cells are treated with a range of concentrations of SG-094. A vehicle control (e.g., DMSO) is also included.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of SG-094 that inhibits cell proliferation by 50%) is then determined by plotting the data and fitting it to a dose-response curve.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of SG-094 in a living organism.
Cell Preparation: Human cancer cells (e.g., hepatocellular carcinoma) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, typically calculated using the formula: (Length x Width²)/2.
Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. SG-094 is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
Tumor Growth and Body Weight Monitoring: Tumor volumes and mouse body weights are monitored throughout the treatment period.
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of SG-094. Tumors may also be excised for further analysis (e.g., histology, western blotting).
Endolysosomal Patch Clamp
This electrophysiological technique is used to directly measure the effect of SG-094 on TPC2 channel activity.
Cell Preparation: Cells overexpressing TPC2 (e.g., HEK293 cells) are cultured on coverslips.
Lysosome Enlargement: To facilitate patching, endolysosomes are often enlarged by treating the cells with a compound like vacuolin-1.
Lysosome Isolation: The enlarged lysosomes are mechanically released from the cells.
Patching: A glass micropipette with a small tip opening is used to form a high-resistance seal (giga-seal) with the membrane of an isolated lysosome.
Recording Configuration: The patch of membrane can be excised to create an "inside-out" patch, allowing for the application of compounds to the cytosolic face of the channel.
Channel Activation and Inhibition: The TPC2 channel is activated by applying an agonist such as PI(3,5)P₂ to the bath solution. The effect of SG-094 is then assessed by adding it to the bath and observing the change in channel current.
Data Acquisition and Analysis: The ionic currents flowing through the TPC2 channels are recorded and analyzed to determine the extent of inhibition by SG-094.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by SG-094 and the general workflows of the experimental protocols described above.
SG-094 Inhibition of TPC2 and Downstream Signaling
The Inhibition of Tumor Angiogenesis Through the VEGF Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the pivotal role of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in tumor angiog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in tumor angiogenesis and its inhibition as a key therapeutic strategy in oncology. This document details the molecular mechanisms, experimental validation protocols, and quantitative outcomes associated with the therapeutic targeting of this pathway.
Introduction to Tumor Angiogenesis and the VEGF Signaling Pathway
Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1] Solid tumors, to grow beyond a few millimeters in size, require a dedicated blood supply to obtain necessary oxygen and nutrients and to remove metabolic waste.[1] Tumors achieve this by secreting various pro-angiogenic factors that stimulate the growth of new blood vessels.
Among these factors, the Vascular Endothelial Growth Factor (VEGF) family, particularly VEGF-A, and its interaction with its receptors (VEGFRs) on endothelial cells, is a primary driver of tumor angiogenesis.[2] The binding of VEGF-A to its main receptor, VEGFR-2, triggers a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, ultimately culminating in the formation of new blood vessels.[3][4] Consequently, the inhibition of the VEGF signaling pathway has become a cornerstone of anti-angiogenic therapy in cancer treatment.[5]
Mechanisms of VEGF Signaling Inhibition
Therapeutic agents designed to inhibit the VEGF signaling pathway primarily function through two main mechanisms:
Monoclonal Antibodies: These agents, such as bevacizumab, bind directly to VEGF-A, preventing it from interacting with its receptors on the surface of endothelial cells.[6]
Tyrosine Kinase Inhibitors (TKIs): Small molecule inhibitors, like sunitinib and sorafenib, penetrate the cell membrane and block the intracellular tyrosine kinase domain of VEGFRs. This action prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling.[7][8]
The inhibition of this pathway leads to a reduction in new blood vessel formation, normalization of the tumor vasculature, and a decrease in vascular permeability, which collectively inhibit tumor growth and metastasis.[9]
Quantitative Data on the Efficacy of VEGF Inhibitors
The efficacy of VEGF inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data on their inhibitory activity, effects on tumor growth, and impact on tumor vasculature.
Table 1: In Vitro Inhibitory Activity of Selected VEGF Pathway Inhibitors
Experimental Protocols for Assessing Anti-Angiogenic Activity
A variety of in vitro and in vivo assays are utilized to evaluate the anti-angiogenic potential of therapeutic compounds. Detailed methodologies for three key assays are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (BME), such as Matrigel.
Protocol:
Preparation of BME-coated plates: Thaw BME on ice and pipette it into the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[16]
Cell preparation: Culture human umbilical vein endothelial cells (HUVECs) to approximately 80-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-reduced medium.[17]
Treatment and seeding: Add the test compound (potential angiogenesis inhibitor) at various concentrations to the HUVEC suspension. Seed the treated cells onto the BME-coated wells.
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[16]
Visualization and quantification: Observe the formation of tube-like structures using a phase-contrast microscope. For quantitative analysis, the cells can be labeled with a fluorescent dye like Calcein AM prior to seeding.[18] The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[19]
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a cross-section of a rat aorta cultured in a three-dimensional matrix.
Protocol:
Aorta excision and preparation: Euthanize a rat and aseptically dissect the thoracic aorta. Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.
Embedding in matrix: Place a layer of BME or collagen gel in the wells of a 24- or 48-well plate and allow it to solidify. Place an aortic ring on top of the gel and then cover it with another layer of the matrix.
Culturing and treatment: Add endothelial cell growth medium to each well. The test compound can be added to the medium to assess its inhibitory effect on microvessel sprouting.
Observation and analysis: Monitor the outgrowth of microvessels from the aortic rings daily for several days using a microscope. The extent of angiogenesis can be quantified by measuring the area of microvessel outgrowth.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that utilizes the highly vascularized membrane of a chicken embryo to study angiogenesis.
Protocol:
Egg preparation: Incubate fertilized chicken eggs for 3-4 days. On day 3, create a small window in the eggshell to expose the CAM.
Application of test substance: Place a sterile filter paper disc or a carrier of choice containing the test compound onto the CAM.
Incubation: Reseal the window and continue to incubate the eggs for another 2-3 days.
Analysis: On the designated day, open the egg and observe the vasculature of the CAM around the implant. The angiogenic or anti-angiogenic response is determined by the growth of new blood vessels towards the implant or the inhibition of vessel growth in the presence of an inhibitor. Quantification can be done by counting the number of blood vessel branch points within a defined area.[3]
Visualizing the Molecular and Experimental Landscape
The following diagrams, created using the DOT language for Graphviz, illustrate the VEGF signaling pathway and a typical experimental workflow for an in vitro angiogenesis assay.
The VEGF-A/VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 initiates downstream signaling pathways promoting angiogenesis.
Experimental Workflow for Endothelial Cell Tube Formation Assay
A step-by-step workflow for the in vitro endothelial cell tube formation assay.
SG-094: A Potent TPC2 Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SG-094, a potent small molecule...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SG-094, a potent small molecule antagonist of the lysosomal two-pore channel 2 (TPC2). SG-094, a synthetic analog of the natural product tetrandrine, exhibits enhanced potency and reduced toxicity, positioning it as a promising therapeutic candidate for a range of diseases, including cancer and viral infections. This document details the mechanism of action of SG-094, its effects on key signaling pathways, and comprehensive protocols for its synthesis and the key experiments utilized in its characterization. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.
Discovery and Rationale
SG-094 was developed as a synthetic analog of tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the Chinese medicinal herb Stephania tetrandra.[1] Tetrandrine itself has shown a variety of biological activities, including anti-tumor properties, but its clinical utility has been hampered by toxicity concerns. The development of SG-094 was driven by the need for a more potent and less toxic inhibitor of TPC2.[2] Through a medicinal chemistry approach involving the screening of a library of benzyltetrahydroisoquinoline derivatives, SG-094 was identified as a lead compound with an improved therapeutic profile.[2]
The primary molecular target of SG-094 is the two-pore channel 2 (TPC2), a cation channel located on the membranes of endosomes and lysosomes. TPCs play crucial roles in intracellular calcium signaling, endolysosomal trafficking, and have been implicated in disease pathogenesis, including cancer progression and viral entry.[3] By targeting TPC2, SG-094 offers a novel therapeutic strategy for diseases dependent on endolysosomal function.
Synthesis of SG-094
The synthesis of SG-094 is based on established methods for the synthesis of tetrandrine and its analogs. A representative synthetic scheme involves a key N-acyl Pictet-Spengler reaction to construct the core bis-benzyltetrahydroisoquinoline scaffold.
Representative Synthetic Protocol:
The synthesis of tetrandrine analogues like SG-094 typically starts from commercially available precursors and involves a multi-step sequence. A crucial step is the trifluoromethanesulfonic acid-mediated intermolecular N-acyl Pictet-Spengler reaction to form the second tetrahydroisoquinoline moiety. This is followed by an intramolecular Ullmann-type cross-coupling or an SN2 reaction to form the diaryl ether bridges that connect the two isoquinoline units. The final steps involve reduction of amide functionalities to the corresponding amines.[1]
Pictet-Spengler Reaction: Trifluoromethanesulfonic acid (TfOH) in dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature.
Ullmann Coupling: Copper(I) bromide-dimethyl sulfide complex (CuBr·Me₂S), cesium carbonate (Cs₂CO₃), in pyridine at elevated temperatures (e.g., 110 °C).
SN2 Cyclization (for certain linkers): Potassium iodide (KI), potassium phosphate (K₃PO₄) in dimethylformamide (DMF) at 100 °C.
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 50 °C.
A detailed, step-by-step synthesis protocol for SG-094 itself is not publicly available. The above represents a general approach based on the synthesis of closely related analogs.
Biological Activity and Quantitative Data
SG-094 has demonstrated significant biological activity as a TPC2 inhibitor with anti-proliferative and pro-apoptotic effects in cancer cells. Its potency and reduced toxicity compared to tetrandrine are key advantages.
SG-094 exerts its biological effects primarily through the inhibition of TPC2. Cryo-electron microscopy (cryo-EM) studies have revealed that SG-094 acts as a gating modifier, binding to a pocket within the voltage-sensing domain of TPC2 and stabilizing the channel in a closed conformation. This prevents the release of Ca²⁺ from endolysosomes into the cytoplasm.
The inhibition of TPC2-mediated Ca²⁺ signaling by SG-094 has downstream consequences on several important cellular pathways, notably the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which is crucial for angiogenesis and tumor growth.
Cell Preparation: Plate HEK293 cells expressing TPC2 on glass coverslips 24-48 hours before the experiment.[5]
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[6][7]
Recording:
a. Place a coverslip with cells in the recording chamber and perfuse with external solution.
b. Fill a micropipette with internal solution and mount it on the headstage.
c. Under microscopic guidance, approach a cell with the pipette while applying slight positive pressure.
d. Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
e. Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[3][8]
f. Clamp the cell at a holding potential (e.g., -60 mV) and record baseline TPC2 currents.
g. Perfuse the chamber with external solution containing SG-094 at the desired concentration.
h. Record the TPC2 currents in the presence of the inhibitor.
i. Analyze the data by comparing the current amplitude before and after SG-094 application.
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to stimuli in the presence or absence of SG-094.
Figure 3. Workflow for Fura-2 AM calcium imaging.
Materials:
HEK293 cells.
Glass-bottom imaging dishes.
Fura-2 AM (acetoxymethyl ester).
Pluronic F-127.
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
Cell Plating: Plate HEK293 cells on glass-bottom dishes 24 hours prior to the experiment.[5]
Dye Loading:
a. Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.[4][9]
b. Remove the culture medium from the cells and wash with HBSS.
c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[5][10]
d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.[10]
Imaging:
a. Mount the dish on the microscope stage.
b. Perfuse with HBSS and acquire a baseline recording of the 340/380 nm fluorescence ratio.
c. Add SG-094 at the desired concentration and incubate for a specified time.
d. Stimulate the cells with a TPC2 agonist.
e. Record the change in the 340/380 nm fluorescence ratio over time.
f. The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Cryo-Electron Microscopy (Cryo-EM) of TPC2-SG-094 Complex
This protocol provides a general workflow for the structural determination of the TPC2 protein in complex with SG-094.
Pharmacological Properties of SG-094: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract SG-094 is a synthetic small molecule antagonist of the lysosomal two-pore channel 2 (TPC2), an ion channel implicated in a variety of cellular proc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
SG-094 is a synthetic small molecule antagonist of the lysosomal two-pore channel 2 (TPC2), an ion channel implicated in a variety of cellular processes, including tumor angiogenesis and viral entry. As a synthetic analog of the natural alkaloid tetrandrine, SG-094 exhibits increased potency and reduced toxicity, making it a promising candidate for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the pharmacological properties of SG-094, detailing its mechanism of action, effects on cellular signaling, and its dual inhibitory role on P-glycoprotein (P-gp). Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development.
Introduction
Two-pore channels (TPCs) are cation channels located on the membranes of endosomes and lysosomes that play a crucial role in intracellular calcium signaling.[1] TPC2, in particular, has emerged as a significant target in the context of cancer and infectious diseases.[2][3] SG-094, a novel synthetic antagonist, has demonstrated potent inhibition of TPC2, leading to antiproliferative effects and in vivo tumor growth inhibition.[4][5] Notably, SG-094 also exhibits inhibitory activity against P-glycoprotein, a key transporter involved in multidrug resistance in cancer.[4] This dual mechanism of action positions SG-094 as a compelling molecule for further investigation in cancer therapy.
Mechanism of Action
TPC2 Antagonism
SG-094 exerts its inhibitory effect on TPC2 by binding to the voltage-sensing domain II (VSD II) of the channel.[2] This binding event stabilizes the channel in a closed, inactive conformation. Cryo-electron microscopy studies have revealed that SG-094 induces asymmetrical structural changes in the TPC2 dimer, creating a single binding pocket at an intersubunit interface.[2] By arresting the IIS4 segment in a downward shifted state, SG-094 prevents the conformational changes necessary for pore opening.[2]
P-glycoprotein Inhibition
In addition to its effects on TPC2, SG-094 has been identified as an inhibitor of P-glycoprotein (P-gp), a drug efflux pump often overexpressed in cancer cells, contributing to multidrug resistance.[4] The exact mechanism of P-gp inhibition by SG-094 has not been fully elucidated but is a critical aspect of its potential therapeutic utility in overcoming drug resistance in cancer.
Quantitative Pharmacological Data
While a specific binding affinity (Ki or Kd) for SG-094 to TPC2 has not been reported in the reviewed literature, its functional potency has been characterized through various in vitro and in vivo studies.
Parameter
Value/Effect
Cell Line/System
Reference
TPC2 Inhibition
Near-full inhibition of PI(3,5)P2-elicited TPC2 currents at 10 µM
SG-094, through its inhibition of TPC2, disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis. A key pathway affected is the Vascular Endothelial Growth Factor (VEGF) signaling cascade in endothelial cells.
VEGF Signaling Pathway
VEGF binding to its receptor, VEGFR2, initiates a signaling cascade that involves the mobilization of intracellular calcium, a process in which TPC2 plays a critical role. By blocking TPC2, SG-094 attenuates VEGF-induced calcium release, thereby inhibiting the activation of downstream effectors such as eNOS, JNK, MAPK, and AKT.[5]
SG-094: A Synthetic Analog of Tetrandrine with Enhanced Potency and Reduced Toxicity
A Technical Guide for Researchers and Drug Development Professionals Introduction SG-094, a simplified synthetic analog of the natural bisbenzylisoquinoline alkaloid tetrandrine, has emerged as a promising therapeutic ca...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SG-094, a simplified synthetic analog of the natural bisbenzylisoquinoline alkaloid tetrandrine, has emerged as a promising therapeutic candidate, particularly in the field of oncology.[1] Derived from the root of Stephania tetrandra, tetrandrine has a long history in traditional Chinese medicine and is known for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[2] However, its clinical utility has been hampered by concerns regarding its toxicity.[3][4] SG-094 was developed to address these limitations, offering a more potent and safer alternative by selectively targeting the two-pore channel 2 (TPC2), an ion channel implicated in cancer progression and angiogenesis.[1][5] This technical guide provides an in-depth overview of SG-094, presenting a comparative analysis with tetrandrine, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Comparative Quantitative Analysis: SG-094 vs. Tetrandrine
A critical aspect of drug development is the quantitative assessment of a compound's efficacy and safety profile compared to existing molecules. The following tables summarize the available quantitative data for SG-094 and tetrandrine, highlighting the improved therapeutic window of the synthetic analog.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
This section details the methodologies for key experiments relevant to the synthesis and evaluation of SG-094 and tetrandrine.
Synthesis of SG-094 (Putative)
While a specific, detailed synthesis protocol for SG-094 is not publicly available, its structure as a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative suggests that it can be synthesized using established methods such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction .[8][9][10][11]
Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[9][11] For SG-094, this would likely involve the reaction of a substituted phenethylamine with a substituted phenylacetaldehyde in the presence of an acid catalyst.
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[10][12]
dot
Caption: Putative synthetic routes to SG-094.
Whole-Lysosome Patch Clamp for TPC2 Inhibition Assay
This technique allows for the direct measurement of ion channel activity in isolated lysosomes.
Cell Culture and Lysosome Enlargement: HEK293 cells stably overexpressing TPC2 are cultured. To facilitate patch-clamping, lysosomes are enlarged by treating the cells with vacuolin-1 (1 µM) for 4-6 hours.[11]
Lysosome Isolation: Enlarged lysosomes are mechanically isolated from the cells.
Patch-Clamp Recording: Whole-lysosome recordings are performed using a patch-clamp amplifier. The pipette solution mimics the lysosomal lumen (e.g., acidic pH), and the bath solution mimics the cytosol.
Channel Activation and Inhibition: TPC2 channels are activated by applying a TPC2-specific agonist (e.g., TPC2-A1-P) to the cytosolic side.[13] The inhibitory effect of SG-094 or tetrandrine is assessed by adding the compound to the bath solution and measuring the reduction in TPC2-mediated currents.[13]
dot
Caption: Workflow for TPC2 inhibition assay.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Preparation of Matrix Gel: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix gel in the presence of a pro-angiogenic factor such as Vascular Endothelial Growth Factor (VEGF).
Treatment: SG-094 or tetrandrine at various concentrations is added to the wells.
Incubation and Visualization: The plate is incubated at 37°C for 4-18 hours. The formation of tube-like structures is observed and quantified using a microscope. The number of junctions, total tube length, and number of loops are common parameters for quantification.
Signaling Pathways
Tetrandrine exerts its biological effects through multiple signaling pathways, reflecting its broad pharmacological profile. In contrast, SG-094 exhibits a more targeted mechanism of action centered on the inhibition of TPC2.
Tetrandrine: A Multi-Target Agent
Tetrandrine's anti-cancer effects are attributed to its ability to modulate a variety of signaling cascades, including:
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation, survival, and angiogenesis.
MAPK/Erk Pathway: Modulation of this pathway can induce apoptosis and inhibit cell growth.[14]
Wnt/β-catenin Pathway: Inhibition of this pathway can suppress tumor growth and reverse drug resistance.[15]
VEGF Signaling: Tetrandrine has been shown to both suppress and promote angiogenesis by modulating VEGF signaling, depending on the cellular context.[8][16][17]
dot
Caption: Tetrandrine's multi-target signaling.
SG-094: A Selective TPC2 Inhibitor
The primary mechanism of action of SG-094 is the potent and selective inhibition of TPC2. TPC2 is a lysosomal ion channel that regulates Ca2+ signaling, which is crucial for various cellular processes, including angiogenesis.[6][18]
TPC2 Inhibition: SG-094 directly binds to and inhibits TPC2, preventing the release of Ca2+ from lysosomes.[5]
Downstream Effects of TPC2 Inhibition:
Inhibition of VEGF Signaling: TPC2-mediated Ca2+ release is essential for VEGF-induced angiogenesis. By inhibiting TPC2, SG-094 effectively blocks the downstream signaling of VEGFR2, including the phosphorylation of ERK1/2, Akt, and eNOS.[19]
Anti-Angiogenic Effects: The blockade of VEGF signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation.[1]
Anti-Tumor Effects: TPC2 has been implicated in tumor growth and proliferation. Inhibition of TPC2 by SG-094 has been shown to reduce tumor growth in vivo.[1]
dot
Caption: SG-094's TPC2-mediated signaling.
Conclusion
SG-094 represents a significant advancement over its parent compound, tetrandrine. By simplifying the chemical structure and focusing on a specific molecular target, TPC2, SG-094 demonstrates enhanced potency in inhibiting key cancer-related processes like angiogenesis and tumor growth, while exhibiting a more favorable safety profile with reduced toxicity. This technical guide provides a foundational understanding of SG-094 for researchers and drug development professionals, highlighting its potential as a novel therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of SG-094 in various disease contexts.
Investigating the Downstream Effects of TPC2 Inhibition by SG-094: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Two-Pore Channel 2 (TPC2), a cation channel primarily localized to the endolysosomal system, has emerged as a critical regulator of intracellular s...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Two-Pore Channel 2 (TPC2), a cation channel primarily localized to the endolysosomal system, has emerged as a critical regulator of intracellular signaling, with implications in a variety of physiological and pathological processes, including cancer. This technical guide provides an in-depth overview of the downstream effects of TPC2 inhibition by SG-094, a potent and selective small molecule inhibitor. We will explore the molecular mechanisms of TPC2, the impact of its inhibition on key cellular signaling pathways, and provide detailed experimental protocols for investigating these effects. This document aims to serve as a comprehensive resource for researchers in the fields of cell biology, oncology, and drug discovery.
Introduction to TPC2 and its Inhibitor SG-094
TPC2 is a voltage- and ligand-gated ion channel that is crucial for the regulation of endolysosomal trafficking, calcium (Ca2+) homeostasis, and autophagy.[1] TPCs are activated by the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2] Dysregulation of TPC2 function has been implicated in a range of diseases, including cancer, where it can influence processes such as proliferation, angiogenesis, and metastasis.
SG-094 is a synthetic analog of the natural product tetrandrine and has been identified as a potent inhibitor of TPC2.[3] It exhibits antiproliferative effects in cancer cell lines and has been shown to inhibit tumor growth in vivo.[3][4] SG-094 represents a valuable tool for elucidating the physiological roles of TPC2 and for exploring its therapeutic potential as a drug target.
Quantitative Data on SG-094 Activity
The inhibitory and antiproliferative effects of SG-094 have been quantified in various studies. The following table summarizes key quantitative data for SG-094.
Inhibition of TPC2 by SG-094 modulates several critical downstream signaling pathways, primarily impacting cancer-related processes.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. TPC2 has been implicated in VEGF signaling.[6] SG-094 has been shown to significantly reduce the VEGF-induced phosphorylation of several key downstream effectors, including:
eNOS (endothelial Nitric Oxide Synthase): A key enzyme in the production of nitric oxide, a signaling molecule involved in vasodilation.
JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family involved in stress responses and apoptosis.
MAPK (Mitogen-Activated Protein Kinase): A family of kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and survival.
AKT (Protein Kinase B): A central kinase in a signaling pathway that promotes cell survival and growth.[5]
The inhibition of the phosphorylation of these proteins by SG-094 suggests that TPC2 activity is upstream of these signaling cascades in the context of VEGF stimulation.
VEGF signaling pathway and the inhibitory point of SG-094.
Autophagy Regulation
Autophagy is a cellular process of degradation and recycling of cellular components. TPC2 plays a role in regulating autophagic flux.[7] TPC2 is thought to influence lysosomal pH, and its activation can lead to lysosomal alkalinization, which in turn inhibits the fusion of autophagosomes with lysosomes.[7] By inhibiting TPC2, SG-094 may therefore modulate autophagic processes, a critical consideration in cancer therapy as autophagy can have both pro- and anti-tumorigenic roles.
The signaling network involving TPC2 and autophagy is complex and involves the master metabolic regulator mTOR (mammalian target of rapamycin). TPC2 activity can be inhibited by mTOR, and TPC2 is required for intracellular Ca2+ signaling in response to mTOR inhibition.[8][9]
TPC2's role in autophagy and the effect of SG-094.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the downstream effects of SG-094.
Cell Proliferation Assay (CellTiter-Blue® Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of SG-094 in complete medium from the stock solution. The final DMSO concentration should be less than 0.1%.
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SG-094. Include a vehicle control (medium with DMSO).
Incubate for the desired time period (e.g., 72 hours).
Assay:
Add 20 µL of CellTiter-Blue® Reagent to each well.
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for the specific cell line.
Measure fluorescence at 560 nm (excitation) and 590 nm (emission) using a plate reader.
Data Analysis:
Subtract the average fluorescence of the no-cell control wells from all other wells.
Normalize the data to the vehicle control (set as 100% viability).
Plot the percentage of cell viability against the log of the SG-094 concentration and determine the IC50 value using a non-linear regression curve fit.[10][11][12]
Workflow for the CellTiter-Blue® cell proliferation assay.
Whole-Endolysosomal Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the endolysosomal membrane.
Materials:
HEK293 cells stably expressing TPC2-EGFP
Patch-clamp rig with amplifier and data acquisition system
Borosilicate glass capillaries
Micro-manipulator
Perfusion system
Cytosolic solution (in mM): 140 K-glutamate, 5 NaCl, 2 MgCl2, 10 HEPES, pH 7.2 with KOH
Pipette (luminal) solution (in mM): 140 NaCl, 5 KCl, 2 MgCl2, 1 CaCl2, 10 MES, pH 4.6 with NaOH
SG-094 stock solution
PI(3,5)P2 (agonist)
Procedure:
Cell Preparation:
Culture HEK293-TPC2-EGFP cells on glass coverslips.
Endolysosome Isolation (Vacuolin-1 method):
Treat cells with Vacuolin-1 (1 µM) for 1-4 hours to induce the formation of large endolysosomes.
Patch-Clamp Recording:
Transfer a coverslip to the recording chamber containing the cytosolic solution.
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.
Under visual guidance (fluorescence microscopy for EGFP), approach an enlarged endolysosome with the patch pipette.
Apply gentle suction to form a giga-ohm seal.
Rupture the membrane to achieve the whole-endolysosome configuration.
Data Acquisition:
Record baseline TPC2 currents.
Perfuse the chamber with a solution containing PI(3,5)P2 to activate TPC2 channels and record the elicited currents.
Apply SG-094 in the presence of PI(3,5)P2 to measure the inhibitory effect on TPC2 currents.
Record currents at various holding potentials to generate current-voltage (I-V) curves.
Data Analysis:
Analyze the recorded currents using appropriate software (e.g., pCLAMP).
Measure the amplitude of the currents before and after the application of SG-094 to quantify the percentage of inhibition.[13][14][15]
Western Blotting for Phosphorylated Proteins
This method is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.
Materials:
HUVECs
VEGF
SG-094
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
Transfer apparatus
PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-phospho-eNOS, anti-phospho-JNK, anti-phospho-MAPK, anti-phospho-AKT, and total protein antibodies)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment:
Culture HUVECs to near confluency.
Pre-treat cells with SG-094 (e.g., 10 µM) for 1 hour.
Stimulate cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse cells with ice-cold lysis buffer.
Centrifuge the lysates to pellet cell debris and collect the supernatant.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and apply the chemiluminescent substrate.
Detection and Analysis:
Capture the chemiluminescent signal using an imaging system.
Quantify the band intensities using densitometry software.
Normalize the phosphorylated protein levels to the total protein levels.[16][17]
Conclusion
SG-094 is a valuable chemical probe for studying the multifaceted roles of TPC2 in cellular physiology and disease. Its ability to inhibit TPC2 provides a powerful tool to dissect the downstream consequences of blocking this ion channel. The inhibition of key signaling pathways involved in cancer progression, such as VEGF-mediated angiogenesis and the complex regulation of autophagy, highlights the therapeutic potential of targeting TPC2. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the downstream effects of TPC2 inhibition by SG-094 and to explore its potential as a novel anti-cancer agent. Further research is warranted to expand the quantitative dataset of SG-094's activity across a broader range of cancer types and to fully elucidate the intricate signaling networks governed by TPC2.
In-Depth Technical Guide: The Impact of SG-094 on Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the pharmacological effects of SG-094 on calcium signaling pathways. SG-094 has been identified as...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of SG-094 on calcium signaling pathways. SG-094 has been identified as a potent antagonist of the two-pore channel 2 (TPC2), a critical cation channel localized on endolysosomal membranes. TPC2 channels are implicated in a variety of physiological processes, including tumor angiogenesis and viral entry, making them a compelling target for therapeutic development. This document details the mechanism of action of SG-094, summarizes key quantitative data, provides experimental methodologies for cited experiments, and visualizes the relevant signaling pathways and workflows.
Core Mechanism of Action
SG-094 is a synthetic analog of the natural alkaloid tetrandrine, designed for increased potency and reduced toxicity.[1] Its primary mechanism of action is the inhibition of TPC2.[2][3][4][5] Structural and functional studies have revealed that SG-094 acts as a gating modifier. It binds to the voltage-sensing domain II (VSD II) of TPC2, stabilizing it in an inactive, downward-shifted state.[6][7][8] This conformational change prevents the opening of the channel pore, thereby blocking the release of cations, including Ca2+, from lysosomes.[1][6][7][8] The inhibitory effect of SG-094 on TPC2 has been confirmed through both electrophysiological recordings (patch-clamp) and functional cellular assays (calcium imaging).[1][4][5]
The following are detailed methodologies for key experiments cited in the characterization of SG-094's impact on calcium signaling.
Single-Cell Intracellular Calcium Imaging with Fura-2 AM
This protocol is a synthesized methodology based on descriptions of SG-094 characterization[4][5] and general Fura-2 AM imaging protocols.[2][10][11][12][13]
Objective: To measure changes in intracellular calcium concentration in response to TPC2 activation and its inhibition by SG-094.
Materials:
HEK293 cells stably expressing TPC2
Fura-2 AM (cell-permeant calcium indicator)
Pluronic F-127
Dimethyl sulfoxide (DMSO)
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
Plate HEK293-TPC2 cells onto glass-bottom imaging dishes and culture to 80-90% confluency.
Dye Loading:
Prepare a 2 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
For each dish, prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 3-5 µM in HBSS. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of the Pluronic F-127 stock before diluting in HBSS.
Remove the culture medium from the cells and wash once with HBSS.
Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
De-esterification:
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
Imaging:
Mount the imaging dish onto the microscope stage.
Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).
To assess the inhibitory effect of SG-094, pre-incubate the cells with the desired concentration of SG-094 for a specified period before agonist stimulation.
Stimulate the cells with a TPC2 agonist (e.g., TPC2-A1-N) and record the changes in the F340/F380 ratio over time.
Acquire images at regular intervals (e.g., every 2-5 seconds).
Data Analysis:
Select regions of interest (ROIs) corresponding to individual cells.
Calculate the F340/F380 ratio for each ROI over time.
The change in intracellular calcium concentration is proportional to the change in the fluorescence ratio. Data can be presented as the change in ratio (ΔR) or calibrated to absolute calcium concentrations if desired.
Visualizations
Signaling Pathway of TPC2 Inhibition by SG-094
Mechanism of TPC2 inhibition by SG-094.
Experimental Workflow for Calcium Imaging
Workflow for assessing SG-094 effects via calcium imaging.
Protocol for the Application of SG-094 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction SG-094 is a synthetic analog of tetrandrine, a bisbenzylisoquinoline alkaloid, and functions as a potent and selective antagonist of the Two-Po...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG-094 is a synthetic analog of tetrandrine, a bisbenzylisoquinoline alkaloid, and functions as a potent and selective antagonist of the Two-Pore Channel 2 (TPC2). TPC2 is a lysosomal cation channel that plays a crucial role in intracellular calcium signaling. Dysregulation of TPC2 has been implicated in various pathological processes, including cancer progression, angiogenesis, and viral infections. SG-094 offers a valuable tool for investigating the physiological and pathological roles of TPC2 and holds potential as a therapeutic agent. This document provides detailed application notes and protocols for the use of SG-094 in cell culture experiments.
Mechanism of Action
SG-094 exerts its inhibitory effect on TPC2, a key component of the NAADP-mediated calcium release pathway from acidic organelles such as lysosomes. By blocking TPC2, SG-094 disrupts the mobilization of intracellular calcium stores, thereby modulating various downstream signaling cascades. One of the well-characterized pathways affected by TPC2 inhibition is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade, which is critical for angiogenesis. Inhibition of TPC2 by SG-094 has been shown to reduce the phosphorylation of downstream effectors including eNOS, JNK, MAPK, and AKT.[1][2]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of SG-094 in different cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your specific cell line and experimental setup.
Prepare a 10 mM stock solution of SG-094 by dissolving the appropriate amount of powder in DMSO.
Gently vortex or sonicate to ensure complete dissolution.
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of SG-094 on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
Cells of interest
Complete cell culture medium
96-well cell culture plates
SG-094 stock solution
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Phosphate-buffered saline (PBS)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
The following day, prepare serial dilutions of SG-094 in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest SG-094 concentration).
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of SG-094 or vehicle control.
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol describes the detection of TPC2 and phosphorylated downstream signaling proteins following SG-094 treatment.
Materials:
Cells of interest
6-well cell culture plates
SG-094 stock solution
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies (e.g., anti-TPC2, anti-phospho-eNOS, anti-phospho-JNK, anti-phospho-MAPK, anti-phospho-AKT, and their total protein counterparts, and a loading control like β-actin or GAPDH)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with the desired concentrations of SG-094 or vehicle control for the specified time. For instance, a pre-treatment of 1 hour with 10 µM SG-094 has been shown to be effective in reducing VEGF-induced phosphorylation of downstream targets.[1]
After treatment, wash the cells twice with ice-cold PBS.
Lyse the cells with RIPA buffer on ice for 30 minutes.
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-TPC2 antibody at a dilution of 1:500 to 1:1000) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 10 minutes each.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Add ECL substrate and visualize the protein bands using an imaging system.
For analyzing phosphorylated proteins, use antibodies specific to the phosphorylated form and then strip the membrane to re-probe for the total protein as a control.
Immunofluorescence
This protocol outlines the procedure for visualizing the subcellular localization of TPC2.
Materials:
Cells grown on glass coverslips in a 24-well plate
SG-094 stock solution
4% paraformaldehyde (PFA) in PBS
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Blocking buffer (e.g., 1% BSA in PBS)
Primary antibody (e.g., anti-TPC2)
Fluorophore-conjugated secondary antibody
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Mounting medium
Fluorescence microscope
Procedure:
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
Treat the cells with SG-094 or vehicle control as required for your experiment.
Wash the cells twice with PBS.
Fix the cells with 4% PFA for 15 minutes at room temperature.
Wash the cells three times with PBS.
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
Wash the cells three times with PBS.
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
Incubate the cells with the primary anti-TPC2 antibody (diluted in blocking buffer, e.g., 3.75µg/ml for IHC) overnight at 4°C in a humidified chamber.[5]
Wash the cells three times with PBS.
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
Wash the cells three times with PBS.
Counterstain the nuclei with DAPI for 5 minutes.
Wash the cells twice with PBS.
Mount the coverslips onto glass slides using mounting medium.
Visualize the cells using a fluorescence microscope.
In Vivo Administration of SG-094 in Mouse Models: Application Notes and Protocols
For Research Use Only. Introduction SG-094 is a potent and selective small-molecule inhibitor of Two-Pore Channel 2 (TPC2), a cation channel localized on endolysosomal membranes.[1] It is a synthetic analog of tetrandrin...
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only.
Introduction
SG-094 is a potent and selective small-molecule inhibitor of Two-Pore Channel 2 (TPC2), a cation channel localized on endolysosomal membranes.[1] It is a synthetic analog of tetrandrine, exhibiting increased potency and reduced toxicity, which makes it a viable candidate for in vivo studies.[1] SG-094 has demonstrated anti-tumor efficacy in preclinical mouse models, particularly in hepatocellular carcinoma (HCC), by inhibiting tumor growth and impairing proangiogenic signaling.[1] Additionally, SG-094 has been shown to inhibit P-glycoprotein (P-gp), a drug efflux pump associated with multidrug resistance in cancer.[1]
This document provides detailed application notes and protocols for the in vivo administration of SG-094 in mouse models, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
SG-094 exerts its effects primarily through the inhibition of TPC2. TPC2 channels are involved in regulating intracellular calcium signaling, which is crucial for various cellular processes, including cell proliferation and angiogenesis. By inhibiting TPC2, SG-094 disrupts these signaling pathways. Specifically, SG-094 has been shown to reduce the VEGF-induced phosphorylation of downstream effectors such as eNOS, JNK, MAPK, and AKT.[1] The inhibition of TPC2 arrests the channel in a conformation that prevents pore opening, thereby blocking ion flux.
Data Presentation
In Vivo Efficacy of SG-094 in a Hepatocellular Carcinoma (HCC) Xenograft Model
The following table summarizes the quantitative data from an in vivo study of SG-094 in a mouse model of hepatocellular carcinoma.
Note: Tumor growth was monitored over a 10-day period. The data presented are approximations based on graphical representations in the cited literature.
Experimental Protocols
Protocol 1: Preparation of SG-094 for In Vivo Administration (Formulation with PEG300)
This protocol is suitable for preparing a clear solution of SG-094 for intraperitoneal (i.p.) injection.
Materials:
SG-094
Dimethyl sulfoxide (DMSO)
PEG300
Tween-80
Sterile Saline (0.9% NaCl)
Sterile microcentrifuge tubes
Procedure:
Prepare Stock Solution: Prepare a stock solution of SG-094 in DMSO at a concentration of 25 mg/mL.
Formulation: In a sterile microcentrifuge tube, add the following reagents in the specified order, ensuring complete mixing after each addition:
400 µL of PEG300
100 µL of SG-094 DMSO stock solution (25 mg/mL)
50 µL of Tween-80
450 µL of sterile saline
Final Concentration: This procedure yields a 1 mL working solution of SG-094. The final concentration will depend on the desired dose for the animal. Adjust volumes proportionally to prepare the required total volume.
Administration: Administer the freshly prepared solution to mice via intraperitoneal injection.
Protocol 2: Preparation of SG-094 for In Vivo Administration (Formulation with Corn Oil)
This protocol provides an alternative formulation using corn oil as a vehicle.
Materials:
SG-094
Dimethyl sulfoxide (DMSO)
Corn Oil
Sterile microcentrifuge tubes
Procedure:
Prepare Stock Solution: Prepare a stock solution of SG-094 in DMSO at a concentration of 25 mg/mL.
Formulation: In a sterile microcentrifuge tube, add the following reagents in the specified order, ensuring complete mixing after each addition:
900 µL of Corn Oil
100 µL of SG-094 DMSO stock solution (25 mg/mL)
Final Concentration: This procedure yields a 1 mL working solution of SG-094. Adjust volumes as needed.
Administration: Administer the freshly prepared solution to mice via the desired route (e.g., intraperitoneal injection or oral gavage).
Protocol 3: In Vivo Efficacy Study in an HCC Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SG-094 in a subcutaneous HCC mouse model.
Materials and Animals:
C57Bl/6-Tyr mice (or other appropriate strain)
RIL175 WT hepatocellular carcinoma cells
Matrigel (or other appropriate basement membrane matrix)
SG-094 formulation (prepared as per Protocol 1 or 2)
Vehicle control (formulation without SG-094)
Calipers for tumor measurement
Sterile syringes and needles
Procedure:
Cell Preparation: Culture RIL175 WT cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
Animal Grouping and Treatment: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control and SG-094).
Drug Administration: Administer SG-094 (e.g., 90 nmol/kg) or vehicle control to the respective groups according to the desired schedule (e.g., every 2-3 days for 10 days) via intraperitoneal injection.
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Determining the Optimal Concentration of SG-094 for In Vitro Assays Targeting TPC2
Application Note Abstract This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the optimal concentration of SG-094 for in vitro assa...
Author: BenchChem Technical Support Team. Date: November 2025
Application Note
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the optimal concentration of SG-094 for in vitro assays. It is critical to note that current scientific literature identifies SG-094 as a potent inhibitor of the lysosomal two-pore channel 2 (TPC2) and the drug efflux pump P-glycoprotein (P-gp), not PPM1G phosphatase. Therefore, the following protocols are designed for assays targeting TPC2. These guidelines cover experimental design, data interpretation, and include detailed methodologies for relevant in vitro experiments.
Introduction to SG-094
SG-094 is a synthetic analog of tetrandrine, a natural alkaloid. It has been identified as a potent antagonist of the two-pore channel 2 (TPC2), an ion channel located on the membranes of endosomes and lysosomes.[1][2][3][4][5] TPC2 channels are voltage-gated and ligand-gated cation-selective ion channels that play crucial roles in intracellular calcium signaling, vesicle trafficking, and have been implicated in various physiological and pathological processes, including cancer and viral infections.[1][3][5] SG-094 has demonstrated anti-proliferative effects in cancer cell lines and has been shown to inhibit tumor growth in mouse models of hepatocellular carcinoma (HCC).[1][2][3][4][6] Notably, SG-094 also exhibits inhibitory activity against P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer.[2][4]
Quantitative Data Summary for SG-094
The effective concentration of SG-094 in in vitro assays can vary depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes key quantitative data for SG-094 from published studies.
The following diagram illustrates a simplified signaling pathway involving TPC2. TPC2 is located on the lysosomal membrane and its activation, for instance by NAADP, leads to the release of Ca2+ from the lysosome into the cytoplasm. This increase in cytosolic Ca2+ can trigger various downstream cellular processes. SG-094 acts as an antagonist, blocking the channel and preventing this Ca2+ release.
Caption: Simplified TPC2 signaling pathway and the inhibitory action of SG-094.
Experimental Workflow: Calcium Imaging Assay
This diagram outlines the general workflow for a calcium imaging assay to determine the inhibitory effect of SG-094 on TPC2-mediated calcium release.
Caption: Workflow for a calcium imaging assay to assess SG-094's TPC2 inhibition.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for TPC2 Inhibition
This protocol describes how to measure the inhibition of TPC2-mediated calcium release by SG-094 using a fluorescent calcium indicator.
Materials:
HEK293 cells stably expressing human TPC2 (or other suitable cell line)
Complete culture medium (e.g., DMEM with 10% FBS)
Fura-2 AM or other suitable calcium indicator dye
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
SG-094 stock solution (in DMSO)
TPC2 agonist (e.g., TPC2-A1-N)
96-well black, clear-bottom microplates
Fluorescence microplate reader with dual-wavelength excitation/emission capabilities
Procedure:
Cell Seeding: Seed HEK293-TPC2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
Dye Loading:
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with Ca2+ and Mg2+.
Aspirate the culture medium from the cells and wash once with HBSS.
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
Compound Incubation:
Prepare serial dilutions of SG-094 in HBSS without Ca2+ and Mg2+. Include a vehicle control (DMSO).
Add the SG-094 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
Fluorescence Measurement:
Place the plate in a fluorescence microplate reader.
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
Inject the TPC2 agonist into the wells while continuously recording the fluorescence.
Continue recording for several minutes to capture the peak calcium response.
Data Analysis:
Calculate the change in fluorescence ratio (e.g., peak ratio - baseline ratio) for each well.
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no agonist (100% inhibition).
Plot the normalized response against the logarithm of the SG-094 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general method to assess the anti-proliferative effects of SG-094 on a cancer cell line.
Materials:
Cancer cell line of interest (e.g., hepatocellular carcinoma cell line like HepG2 or Huh7)
Complete culture medium
SG-094 stock solution (in DMSO)
96-well clear microplates
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
Microplate reader (absorbance or luminescence)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of SG-094 in complete culture medium. Include a vehicle control (DMSO).
Aspirate the old medium and add the medium containing the SG-094 dilutions to the cells.
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.
Viability Measurement:
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and then reading the luminescence.
Data Analysis:
Subtract the background absorbance/luminescence from all readings.
Normalize the data to the vehicle-treated cells (100% viability).
Plot the percentage of cell viability against the logarithm of the SG-094 concentration and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for determining the optimal in vitro concentration of SG-094 for studying its inhibitory effects on TPC2. It is essential to empirically determine the optimal concentration for each specific cell line and assay system. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the biological activity of SG-094.
How to dissolve and prepare SG-094 for experiments
Application Notes and Protocols for SG-094 Audience: Researchers, scientists, and drug development professionals. Introduction: SG-094 is a potent and synthetically accessible small molecule inhibitor of the two-pore cha...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols for SG-094
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SG-094 is a potent and synthetically accessible small molecule inhibitor of the two-pore channel 2 (TPC2).[1][2][3] TPC2 is a cation channel located on endolysosomal membranes that plays a crucial role in regulating intracellular Ca2+ signaling, a process vital for cell functions including proliferation and angiogenesis.[1][4][5] SG-094, a simplified analog of the natural alkaloid tetrandrine, exhibits increased potency and reduced toxicity.[1][2] It has demonstrated anti-proliferative effects in cancer cell lines and antitumor efficacy in mouse models of hepatocellular carcinoma.[2][3][6] Mechanistically, SG-094 arrests the TPC2 channel in an inactive state, preventing pore opening and subsequent downstream signaling.[4] Additionally, SG-094 has been found to inhibit the drug efflux pump P-glycoprotein (P-gp), suggesting its potential in overcoming multidrug resistance in cancer therapy.[2][7]
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of SG-094 for both in vitro and in vivo studies.
Physicochemical Properties and Solubility
SG-094 is typically supplied as a light brown to brown solid powder or oil.[3][6] Proper storage and handling are critical for maintaining its stability and activity.
Table 1: Physicochemical and Solubility Data for SG-094
It is critical to use freshly opened or anhydrous solvents, particularly DMSO, as its hygroscopic nature can significantly impact product solubility.[3]
Protocol 1: In Vitro Stock Solution Preparation
This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for use in cell culture experiments.
Materials:
SG-094 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Vortex mixer and/or sonicator
Procedure:
Equilibrate the SG-094 vial to room temperature before opening.
Weigh the required amount of SG-094 powder in a sterile tube.
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 221.5 µL of DMSO per 1 mg of SG-094).
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[3]
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3][6] Always protect the solution from light.[3][6]
Diagram 1: General workflow for preparing a working solution.
Protocol 2: In Vivo Formulation 1 (Aqueous-Based Vehicle)
This formulation is suitable for many in vivo applications. The co-solvents must be added sequentially as described.[6]
Materials:
SG-094 stock solution in DMSO (e.g., 25 mg/mL)
Polyethylene glycol 300 (PEG300)
Tween® 80
Sterile Saline (0.9% NaCl)
Sterile tubes
Procedure (for 1 mL of formulation):
Start with 100 µL of a 25 mg/mL SG-094 stock solution in DMSO.
Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
Add 50 µL of Tween® 80. Mix again until the solution is homogeneous.
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
The final concentration of SG-094 will be 2.5 mg/mL. This formulation should be prepared fresh before each use for optimal results.[6]
Protocol 3: In Vivo Formulation 2 (Oil-Based Vehicle)
This formulation may be considered for experiments requiring a longer dosing period.[3]
Materials:
SG-094 stock solution in DMSO (e.g., 25 mg/mL)
Sterile Corn Oil
Sterile tubes
Procedure (for 1 mL of formulation):
Start with 100 µL of a 25 mg/mL SG-094 stock solution in DMSO.
Add 900 µL of sterile corn oil.
Mix thoroughly by vortexing until a clear and uniform solution is achieved.
The final concentration of SG-094 will be 2.5 mg/mL. Prepare this formulation fresh before each administration.
Application Notes and Experimental Protocols
Protocol 4: In Vitro Cell Proliferation Assay
This protocol is used to determine the anti-proliferative effect of SG-094 on cancer cells, such as the hepatocellular carcinoma cell line RIL175, for which an IC₅₀ of 3.7 µM has been reported after 72 hours of treatment.[3][6]
Methodology:
Cell Seeding: Seed cells (e.g., RIL175) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
Treatment: Prepare serial dilutions of SG-094 in fresh culture medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%. Replace the old medium with the medium containing SG-094 or vehicle control.
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
Viability Assessment (MTT Assay):
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Protocol 5: Western Blot Analysis of VEGF-Induced Signaling
SG-094 has been shown to reduce VEGF-induced phosphorylation of downstream targets like AKT, MAPK, JNK, and eNOS in endothelial cells (HUVECs).[3][6] This protocol details how to assess these effects.
Methodology:
Cell Culture: Grow HUVECs to 80-90% confluency in 6-well plates.
Starvation & Pretreatment: Serum-starve the cells for 6-12 hours. Then, pre-treat the cells with SG-094 (e.g., 10 µM) or vehicle control for 1 hour.[3][6]
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15 minutes.
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies against phospho-AKT, total-AKT, phospho-MAPK, etc., overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Visualize the protein bands using an ECL detection system.
Protocol 6: In Vivo Antitumor Efficacy Study
This protocol is based on a study where SG-094 inhibited the growth of hepatocellular carcinoma tumors in mice.[3]
Methodology:
Animal Model: Use an appropriate mouse model, such as C57Bl/6-Tyr mice.[3]
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ RIL175 cells) into the flank of each mouse.
Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and vehicle groups.
Dosing: Administer SG-094 (e.g., 90 nmol/kg) or the vehicle control via an appropriate route (e.g., intraperitoneal injection) every 2-3 days for a specified period (e.g., 10 days).[3][9]
Monitoring: Measure tumor volume and body weight every 2-3 days.
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blot).
Signaling Pathway Visualization
SG-094 acts by inhibiting TPC2, a Ca²⁺ channel on the endolysosome. This blockade disrupts Ca²⁺ release into the cytoplasm, which in turn interferes with downstream signaling pathways crucial for cancer progression, such as those activated by growth factors like VEGF.
Diagram 2: SG-094 inhibition of the TPC2 signaling pathway.
Application Notes and Protocols for SG-094 in Multidrug-Resistant Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of leukemia. A key mechanism underlying MDR is the overexpr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of leukemia. A key mechanism underlying MDR is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells, thereby reducing their efficacy. SG-094, a novel simplified analog of tetrandrine, has emerged as a promising agent to combat MDR. It functions as a dual inhibitor of Two-Pore Channel 2 (TPC2) and P-glycoprotein (P-gp).[1] This dual-action mechanism suggests its potential to re-sensitize resistant leukemia cells to standard chemotherapies.
TPC2, a cation channel located on endolysosomal membranes, has been implicated in cancer cell proliferation and treatment resistance.[1] Inhibition of TPC2 can impair lysosomal function, leading to increased intracellular accumulation of cytotoxic drugs and the induction of lysosomal cell death.[2] By simultaneously targeting both P-gp-mediated drug efflux and TPC2-dependent resistance mechanisms, SG-094 presents a compelling therapeutic strategy for multidrug-resistant leukemia.
These application notes provide an overview of the conceptual framework and experimental protocols for evaluating the efficacy of SG-094 in multidrug-resistant leukemia cell lines.
Data Presentation
The following tables are structured to present hypothetical quantitative data from key experiments. This format allows for clear comparison of the effects of SG-094 alone and in combination with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of SG-094 in Multidrug-Resistant Leukemia Cell Lines
Cell Line
Drug
IC50 (µM) ± SD
Resistance Fold
K562/ADR
Doxorubicin
15.2 ± 1.8
25.3
Doxorubicin + SG-094 (1 µM)
2.5 ± 0.4
4.2
SG-094
8.7 ± 1.1
N/A
CEM/VCR
Vincristine
2.1 ± 0.3
35.0
Vincristine + SG-094 (1 µM)
0.2 ± 0.05
3.3
SG-094
10.5 ± 1.5
N/A
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. The resistance fold is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental, sensitive cell line.
Table 2: Effect of SG-094 on Apoptosis Induction in Combination with Doxorubicin
Cell Line
Treatment
% Apoptotic Cells (Annexin V+) ± SD
K562/ADR
Control
3.1 ± 0.5
Doxorubicin (2 µM)
8.5 ± 1.2
SG-094 (1 µM)
12.3 ± 1.8
Doxorubicin (2 µM) + SG-094 (1 µM)
45.7 ± 4.1
Table 3: Western Blot Analysis of Protein Expression
Cell Line
Treatment
P-gp Expression (Relative to Control)
Cleaved Caspase-3 (Relative to Control)
K562/ADR
Control
1.00
1.00
SG-094 (1 µM)
0.45 ± 0.08
3.2 ± 0.5
Doxorubicin (2 µM)
0.95 ± 0.11
1.8 ± 0.3
Doxorubicin (2 µM) + SG-094 (1 µM)
0.41 ± 0.07
8.5 ± 1.2
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.
Cell Culture of Multidrug-Resistant Leukemia Cell Lines
Objective: To maintain and propagate multidrug-resistant leukemia cell lines for in vitro assays.
Materials:
Resistant leukemia cell lines (e.g., K562/ADR, CEM/VCR) and their parental sensitive counterparts.
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
Chemotherapeutic agent used for selection (e.g., doxorubicin for K562/ADR) to maintain the resistant phenotype.
Protocol:
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
For resistant cell lines, maintain a low concentration of the selecting drug in the culture medium to ensure the stability of the resistant phenotype.
Passage cells every 2-3 days by centrifuging and resuspending in fresh medium.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of SG-094 on the viability of multidrug-resistant leukemia cells.
Materials:
Leukemia cell lines.
SG-094 and chemotherapeutic agents (e.g., doxorubicin).
96-well plates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
DMSO.
Protocol:
Seed 5 x 10^3 cells per well in a 96-well plate and incubate for 24 hours.
Treat cells with serial dilutions of SG-094, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).
Incubate for 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by SG-094.
Materials:
Leukemia cell lines.
SG-094 and chemotherapeutic agents.
Annexin V-FITC Apoptosis Detection Kit.
Flow cytometer.
Protocol:
Plate 1 x 10^6 cells in a 6-well plate and treat with the compounds of interest for 24-48 hours.
Harvest the cells and wash with cold PBS.
Resuspend the cells in 1X binding buffer.
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
Incubate in the dark for 15 minutes at room temperature.
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Objective: To analyze the expression of proteins involved in multidrug resistance and apoptosis.
Application Notes and Protocols for Assessing SG-094 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals Introduction SG-094 is a potent and selective small molecule inhibitor of the lysosomal two-pore channel 2 (TPC2). As a synthetic analog of tetrandrine, SG-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG-094 is a potent and selective small molecule inhibitor of the lysosomal two-pore channel 2 (TPC2). As a synthetic analog of tetrandrine, SG-094 exhibits increased potency and reduced toxicity.[1][2] TPC2 are lysosomal cation channels that play crucial roles in tumor angiogenesis and viral release from endosomes.[1][2] The mechanism of action for SG-094 involves binding to the voltage-sensing domain II of TPC2, which stabilizes the channel in a closed conformation and prevents pore opening.[1][2] This inhibition of TPC2-mediated calcium signaling has been demonstrated to disrupt downstream pathways, notably the Vascular Endothelial Growth Factor (VEGF) signaling cascade, leading to anti-proliferative and anti-angiogenic effects in various cancer models.[3][4][5][6] Furthermore, SG-094 has been observed to inhibit P-glycoprotein (P-gp), a key transporter associated with multidrug resistance in cancer.[7] Preclinical in vivo studies have shown the anti-tumor efficacy of SG-094, making it a promising candidate for further development.[7]
These application notes provide a comprehensive guide to designing and executing in vivo experiments to assess the efficacy of SG-094, with a focus on hepatocellular carcinoma (HCC) xenograft models.
Signaling Pathway of SG-094 Action
The primary mechanism of SG-094's anti-cancer activity is through the inhibition of TPC2, which in turn modulates the VEGF signaling pathway, a critical driver of tumor angiogenesis.
SG-094 inhibits TPC2, blocking VEGF-induced Ca²⁺ signaling and angiogenesis.
Experimental Workflow for In Vivo Efficacy Assessment
A typical workflow for evaluating the in vivo efficacy of SG-094 in a xenograft model is outlined below.
Workflow for SG-094 in vivo efficacy testing in a xenograft model.
Detailed Experimental Protocols
Protocol 1: Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol describes the establishment of a subcutaneous HCC xenograft model in immunodeficient mice.
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS), sterile
Matrigel® Basement Membrane Matrix
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
Trypsin-EDTA
Hemocytometer or automated cell counter
Syringes (1 mL) with 27-gauge needles
Calipers
Procedure:
Cell Culture: Culture HCC cells in T-75 flasks until they reach 80-90% confluency.
Cell Harvesting:
Wash cells with sterile PBS.
Add Trypsin-EDTA and incubate until cells detach.
Neutralize trypsin with complete medium and collect cells in a 50 mL conical tube.
Centrifuge at 300 x g for 5 minutes.
Resuspend the cell pellet in cold, sterile PBS.
Cell Counting and Viability:
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >95%.
Preparation of Cell Suspension for Injection:
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL.
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
Subcutaneous Injection:
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring:
Monitor the mice for tumor formation.
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
Randomization:
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, SG-094 low dose, SG-094 high dose) with at least 8-10 mice per group.
Protocol 2: In Vivo Efficacy Study of SG-094
This protocol details the administration of SG-094 and the assessment of its anti-tumor efficacy.
Mice with established HCC xenografts (from Protocol 1)
Dosing syringes and needles
Calipers
Analytical balance
Procedure:
Preparation of SG-094 Formulation:
Prepare the SG-094 dosing solutions in the vehicle at the desired concentrations (e.g., for a 90 nmol/kg dose). A stock solution in DMSO can be prepared and then diluted with the other components of the vehicle.[4]
Dosing Administration:
Administer SG-094 or vehicle to the respective groups of mice. The administration can be performed via intraperitoneal (IP) injection or oral gavage.
A suggested dosing schedule is 90 nmol/kg administered every 2-3 days for a 10-day period.[4]
Monitoring of Efficacy and Toxicity:
Measure tumor volume and body weight of each mouse every 2-3 days throughout the study.
Monitor the mice for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
Study Termination and Tissue Collection:
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.
At the end of the study, euthanize the mice according to approved institutional guidelines.
Excise the tumors, weigh them, and collect a portion for pharmacodynamic analysis (e.g., immunohistochemistry, Western blotting) and another portion for histology.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
This protocol outlines the analysis of PD markers in tumor tissue to confirm the on-target activity of SG-094.
Materials:
Excised tumor tissues
Formalin or liquid nitrogen for tissue preservation
Antibodies for immunohistochemistry (IHC) or Western blotting (e.g., anti-CD31 for microvessel density, anti-phospho-VEGFR2, anti-phospho-ERK, anti-phospho-Akt)
Reagents for IHC or Western blotting
Procedure:
Tissue Processing:
For IHC, fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
For Western blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
Immunohistochemistry for Microvessel Density (MVD):
Section the paraffin-embedded tumors.
Perform IHC staining for the endothelial cell marker CD31.
Quantify MVD by counting the number of CD31-positive vessels in several high-power fields per tumor.
Western Blotting for Signaling Pathway Inhibition:
Prepare protein lysates from the frozen tumor tissues.
Perform Western blotting to assess the phosphorylation status of key proteins in the VEGF signaling pathway, such as VEGFR2, ERK, and Akt. A reduction in the phosphorylated forms of these proteins in the SG-094-treated group compared to the vehicle group would indicate target engagement and pathway inhibition.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of SG-094 on Tumor Growth in an HCC Xenograft Model
Treatment Group
N
Initial Tumor Volume (mm³) (Mean ± SEM)
Final Tumor Volume (mm³) (Mean ± SEM)
Tumor Growth Inhibition (%)
Vehicle Control
10
125.4 ± 8.2
1854.7 ± 152.3
-
SG-094 (45 nmol/kg)
10
123.9 ± 7.9
982.1 ± 95.6
47.0
SG-094 (90 nmol/kg)
10
126.1 ± 8.5
521.4 ± 68.2
71.9
Table 2: Body Weight Changes in Mice Treated with SG-094
Treatment Group
N
Initial Body Weight (g) (Mean ± SEM)
Final Body Weight (g) (Mean ± SEM)
Body Weight Change (%)
Vehicle Control
10
22.5 ± 0.5
24.1 ± 0.6
+7.1
SG-094 (45 nmol/kg)
10
22.3 ± 0.4
23.5 ± 0.5
+5.4
SG-094 (90 nmol/kg)
10
22.6 ± 0.5
23.1 ± 0.6
+2.2
Table 3: Pharmacodynamic Effects of SG-094 on Tumor Tissue
Treatment Group
N
Microvessel Density (vessels/field) (Mean ± SEM)
p-VEGFR2 / Total VEGFR2 (relative units) (Mean ± SEM)
Vehicle Control
5
45.2 ± 3.8
1.00 ± 0.12
SG-094 (90 nmol/kg)
5
18.7 ± 2.1
0.35 ± 0.08
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of SG-094's anti-cancer efficacy. By utilizing well-characterized xenograft models and analyzing key pharmacodynamic markers, researchers can effectively assess the therapeutic potential of this novel TPC2 inhibitor. The provided data tables and diagrams offer a clear structure for presenting and interpreting experimental findings. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, crucial for the continued development of SG-094 as a potential cancer therapeutic.
Application Notes and Protocols for Measuring TPC2 Inhibition by SG-094
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for quantifying the inhibitory effects of SG-094 on the Two-Pore Channel 2 (TPC2). The protocols outl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the inhibitory effects of SG-094 on the Two-Pore Channel 2 (TPC2). The protocols outlined below cover key functional assays, including electrophysiology, calcium imaging, and lysosomal pH measurement, to characterize the potency and mechanism of TPC2 inhibition.
Introduction to TPC2 and SG-094
Two-Pore Channel 2 (TPC2) is a voltage-gated and ligand-gated cation-selective ion channel primarily located in the membranes of endosomes and lysosomes.[1] These channels are crucial for the regulation of endolysosomal trafficking pathways, and their dysregulation has been implicated in various diseases.[1] TPC2 is activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), leading to the release of Ca²⁺ and Na⁺ from acidic organelles.[2][3][4] This ion flux plays a role in numerous cellular processes, including muscle contraction, hormone secretion, and fertilization.[1]
SG-094 is a potent inhibitor of TPC2 and a synthetic analog of the natural alkaloid tetrandrine, exhibiting increased potency and reduced toxicity.[5][6] It has been shown to have antiproliferative effects and to inhibit tumor growth in animal models, making it a compound of interest for cancer research.[1][7] SG-094 exerts its inhibitory effect by binding to the voltage-sensing domain II of TPC2, which stabilizes the channel in an inactive state and prevents pore opening.[5][8]
Quantitative Data Summary
The following table summarizes the quantitative data available for the inhibition of TPC2 and its downstream effects by SG-094.
Label cells with 2 µM LysoSensor Yellow/Blue DND-160 for 30 minutes at 37°C.[12]
Calibration Curve:
Prepare a series of calibration buffers with pH values ranging from 3.5 to 6.0.[12]
Treat a set of labeled cells with 10 µM monensin and 10 µM nigericin in each calibration buffer for 10 minutes to equilibrate the lysosomal pH with the external buffer pH.[12]
Measure the fluorescence emission at two wavelengths (e.g., ~450 nm and ~510 nm) with excitation at ~360 nm.
Generate a standard curve by plotting the ratio of the two emission intensities against the pH.
Measurement in Experimental Cells:
Treat labeled cells with SG-094.
Measure the dual-emission fluorescence intensities.
Calculate the fluorescence ratio and determine the lysosomal pH using the calibration curve.
Cell Proliferation Assay
This is a general protocol to assess the antiproliferative effects of SG-094.
Materials:
Cancer cell line of interest (e.g., RIL175).
Complete culture medium.
96-well plates.
SG-094 stock solution.
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo).
Plate reader.
Procedure:
Cell Seeding:
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
Allow cells to attach overnight.
Compound Treatment:
Prepare serial dilutions of SG-094 in culture medium.
Replace the medium in the wells with the medium containing different concentrations of SG-094. Include a vehicle control (e.g., DMSO).
Incubation:
Incubate the plate for a specified period (e.g., 72 hours).
Viability Measurement:
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time.
Measure the absorbance or fluorescence using a plate reader.
Data Analysis:
Normalize the readings to the vehicle control.
Plot the percentage of cell viability against the log of the SG-094 concentration.
Use a non-linear regression to fit the data to a dose-response curve and calculate the IC₅₀ value.
Western Blotting for VEGF Signaling Pathway
This protocol is to analyze the effect of SG-094 on the phosphorylation of proteins in the VEGF signaling pathway.[1]
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell type.
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
BCA protein assay kit.
SDS-PAGE gels and running buffer.
Transfer buffer and nitrocellulose or PVDF membranes.
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
Primary antibodies against p-eNOS, p-JNK, p-MAPK, p-AKT, and their total protein counterparts.
HRP-conjugated secondary antibody.
Enhanced chemiluminescence (ECL) substrate.
Imaging system for chemiluminescence detection.
Procedure:
Cell Treatment:
Culture HUVECs to near confluency.
Pre-treat cells with SG-094 (e.g., 10 µM) for 1 hour.[1]
Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse the cells on ice with lysis buffer.
Centrifuge to pellet cell debris and collect the supernatant.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer:
Load equal amounts of protein per lane on an SDS-PAGE gel.
Separate the proteins by electrophoresis.
Transfer the proteins to a nitrocellulose or PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection:
Apply the ECL substrate to the membrane.
Capture the chemiluminescent signal using an imaging system.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
Compare the levels of phosphorylation in SG-094 treated cells to the control cells.
Application Notes and Protocols for SG-094 in Long-Term Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction SG-094 is a synthetic analog of tetrandrine, a bisbenzylisoquinoline alkaloid, and has been identified as a potent antagonist of the lysosomal...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG-094 is a synthetic analog of tetrandrine, a bisbenzylisoquinoline alkaloid, and has been identified as a potent antagonist of the lysosomal two-pore channel 2 (TPC2).[1][2] TPC2 ion channels are implicated in various cellular processes, and their overexpression is associated with several cancer types, contributing to poor survival rates.[3] SG-094 has demonstrated anti-proliferative effects in cancer cell lines and has shown reduced toxicity compared to its parent compound, tetrandrine, making it a promising candidate for further investigation in cancer therapy.[3][4] These application notes provide detailed protocols for the long-term treatment of cell cultures with SG-094, including methodologies for assessing its effects on cell viability and proliferation.
Mechanism of Action and Signaling Pathway
SG-094 functions by inhibiting the TPC2 ion channel, which is primarily localized on lysosomes.[1][3] TPC2 channels are involved in regulating Ca2+ release from endolysosomal vesicles, a process crucial for vesicle trafficking, fusion, and fission.[5] By blocking TPC2, SG-094 disrupts these processes. The binding of SG-094 to TPC2 stabilizes the channel in a closed state, preventing pore opening.[2] This action ultimately impacts downstream signaling pathways that are dependent on endolysosomal Ca2+ signaling.
Caption: SG-094 inhibits the TPC2 channel on the lysosome, blocking Ca2+ release and downstream signaling, ultimately reducing cell proliferation.
Quantitative Data Summary
The following table summarizes the reported quantitative data for SG-094's biological activity.
Successful long-term cell culture requires maintaining aseptic conditions to prevent contamination and consistent monitoring of cell health.[6][7] For long-term treatment with SG-094, it is crucial to establish a stable cell line expressing the target of interest and to determine the optimal, non-toxic concentration range for continuous exposure.
Protocol 1: Long-Term Treatment of Adherent Cells with SG-094
This protocol outlines the steps for the continuous treatment of adherent cell lines with SG-094.
Materials:
Adherent cell line of interest
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)[8]
SG-094 stock solution (dissolved in a suitable solvent, e.g., DMSO)
Wash the cells with PBS and detach them using Trypsin-EDTA.
Neutralize trypsin with complete medium and centrifuge the cell suspension.
Resuspend the cell pellet in fresh medium and perform a cell count.
Seed the cells into new culture vessels at a density appropriate for long-term growth.
SG-094 Treatment:
Prepare fresh complete medium containing the desired final concentration of SG-094. It is recommended to perform a dose-response curve to determine the optimal sub-lethal concentration for long-term studies.
Include a vehicle control (medium with the same concentration of the solvent used for the SG-094 stock).
Replace the medium in the culture vessels with the SG-094-containing medium or vehicle control medium.
Maintenance and Passaging:
Monitor the cells daily for changes in morphology and confluency.
Change the medium with fresh SG-094-containing medium every 2-3 days.
When the cells reach ~80% confluency, passage them as described in step 1. Re-plate the cells in fresh medium containing SG-094.
Maintain a detailed record of passage number and duration of treatment.[7]
Long-Term Viability Assessment:
At regular intervals (e.g., every week), perform a cell viability assay (see Protocol 2) to monitor the long-term effects of SG-094.
Caption: Workflow for the long-term culture of cells with continuous SG-094 treatment.
Protocol 2: Cell Viability and Cytotoxicity Assays
To assess the effect of SG-094 on cell viability and to determine cytotoxicity, various assays can be employed.[11][12]
A. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
Cells cultured in a 96-well plate with SG-094 treatment
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
B. Propidium Iodide (PI) Exclusion Assay for Cytotoxicity
This assay uses a fluorescent dye that only enters cells with compromised membranes, thus identifying dead cells.
Materials:
Cells cultured with SG-094 treatment
Propidium Iodide (PI) staining solution
Flow cytometer or fluorescence microscope
Procedure:
Harvest the cells (including any floating cells in the supernatant).
Wash the cells with PBS and resuspend them in a binding buffer.
Add PI staining solution and incubate in the dark.
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of PI-positive (dead) cells.
Cryopreservation of SG-094 Treated Cells
For long-term storage and to maintain a backup of cells undergoing continuous treatment, cryopreservation is essential.[7][10]
Materials:
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Cryovials
Controlled-rate freezing container
Liquid nitrogen storage tank
Procedure:
Harvest and pellet the SG-094 treated cells as described for passaging.
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
Aliquot the cell suspension into cryovials.
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
Transfer the vials to a liquid nitrogen tank for long-term storage.
Troubleshooting and Considerations
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. A vehicle control is crucial.
Compound Stability: The stability of SG-094 in culture medium over time should be considered. Frequent media changes help maintain a consistent concentration.
Cell Line Specificity: The optimal concentration of SG-094 and its long-term effects may vary between different cell lines. It is important to optimize the protocol for each specific cell line.
Development of Resistance: In long-term culture, cells may develop resistance to SG-094. Regular monitoring of the IC50 value can help detect such changes.
Troubleshooting SG-094 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SG-094. The following information is intend...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SG-094. The following information is intended to help overcome challenges related to the insolubility of SG-094 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving SG-094 in my aqueous buffer (e.g., PBS, cell culture media). What is the recommended solvent?
A1: SG-094 is a hydrophobic molecule with low aqueous solubility. For this reason, it is recommended to first prepare a concentrated stock solution in an organic solvent. The most commonly used solvent for this purpose is dimethyl sulfoxide (DMSO).[1] A stock solution of at least 10 mM in DMSO can typically be achieved.
Q2: After dissolving SG-094 in DMSO, it precipitates when I dilute it into my aqueous experimental solution. How can I prevent this?
A2: This is a common issue known as precipitation upon dilution. Here are several strategies to mitigate this:
Lower the Final Concentration: The final concentration of SG-094 in your aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
Increase the DMSO Concentration in the Final Solution: While it is important to minimize the final concentration of DMSO to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5% or 1%, depending on the cell line's tolerance) may be necessary to keep SG-094 in solution.[2][3][4] Always include a vehicle control (DMSO alone) in your experiments to account for any effects of the solvent.
Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform an intermediate dilution in a small volume of your buffer. Vortex or mix thoroughly after each addition.
Consider Co-solvents: For more challenging situations, especially for in vivo studies, a co-solvent system may be necessary. A widely used formulation for SG-094 to achieve a concentration of at least 2.5 mg/mL (5.54 mM) consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q3: Can I adjust the pH of my buffer to improve the solubility of SG-094?
Q4: Are there any other methods to enhance the aqueous solubility of SG-094 for in vitro assays?
A4: Besides pH adjustment and co-solvents, you can explore the use of solubilizing agents:
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6][7][8] Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[5] You would typically prepare a solution of the cyclodextrin in your aqueous buffer and then add the SG-094.
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the solubility of hydrophobic compounds.[9][10][11][12][13] It is crucial to test the tolerance of your cell line to the chosen surfactant.
Data Presentation
Table 1: Recommended Solvents and Formulations for SG-094
Table 2: General Strategies for Solubilizing Hydrophobic Compounds for In Vitro Assays
Strategy
Description
Key Considerations
Co-solvents
Use of a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of the compound in the final aqueous solution.
Final solvent concentration should be minimized to avoid cytotoxicity. A vehicle control is essential.
pH Adjustment
Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility. For basic compounds like SG-094, a lower pH is generally better.
The chosen pH must be compatible with the biological system under study.
Cyclodextrins
Encapsulation of the hydrophobic compound within the cyclodextrin molecule to form a water-soluble inclusion complex.
The type and concentration of cyclodextrin need to be optimized.
Surfactants
Addition of surfactants at low concentrations to aid in the dispersion and solubilization of the compound.
Potential for cell toxicity; the choice of surfactant and its concentration must be carefully evaluated.
Experimental Protocols
Protocol 1: Preparation of SG-094 Stock Solution in DMSO
Weigh the desired amount of SG-094 powder in a sterile microcentrifuge tube.
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex the solution thoroughly until the SG-094 is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of SG-094 Working Solution using the In Vivo Formulation
Start with a concentrated stock solution of SG-094 in DMSO (e.g., 25 mg/mL).
To prepare 1 mL of the final formulation, sequentially add the components in the following order, mixing thoroughly after each addition:
400 µL of PEG300
100 µL of the SG-094 DMSO stock solution
50 µL of Tween-80
450 µL of sterile saline
The final solution should be clear. This formulation provides a working solution of 2.5 mg/mL SG-094.
Optimizing SG-094 dosage for minimal toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SG-094. The information is designed to assi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SG-094. The information is designed to assist in optimizing SG-094 dosage for in vivo studies while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SG-094?
A1: SG-094 is a potent and selective inhibitor of the lysosomal two-pore channel 2 (TPC2).[1][2][3] It is a synthetic analog of the natural product tetrandrine, but with greater potency and reduced toxicity.[2] SG-094 functions by binding to the voltage-sensing domain II (VSD II) of TPC2, which stabilizes the channel in a non-conducting state and prevents the release of Ca2+ from lysosomes. Additionally, SG-094 has been shown to inhibit the drug efflux pump P-glycoprotein (P-gp), which may be beneficial in overcoming multidrug resistance in cancer cells.[1]
Q2: What is the known in vivo toxicity profile of SG-094?
A2: SG-094 has demonstrated a favorable safety profile with reduced toxicity compared to its parent compound, tetrandrine.[1][2] In vitro studies using peripheral blood mononuclear cells (PBMCs) showed significantly lower cell death compared to tetrandrine at the same concentration.[4] In vivo, SG-094 was well-tolerated in mice at a dose of 90 nmol/kg/day for three consecutive days.[4]
Q3: What are the reported efficacious in vivo dosages of SG-094?
A3: A dosage of 90 nmol/kg administered every 2-3 days over a 10-day period has been shown to inhibit the growth of hepatocellular carcinoma (HCC) in mice. Another study reported a well-tolerated daily dose of 90 nmol/kg for three consecutive days in a mouse model.[4]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Lack of Efficacy
- Insufficient dosage or dosing frequency. - Poor bioavailability with the chosen route of administration. - The specific tumor model or cell line is not sensitive to TPC2 inhibition.
- Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. - Evaluate alternative routes of administration or formulation strategies to improve bioavailability. - Confirm TPC2 expression and dependency in your in vitro or in vivo model.
Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur)
- The administered dose is too high for the specific animal strain, age, or sex. - The dosing schedule is too frequent.
- Immediately reduce the dosage or decrease the dosing frequency. - Implement a dose de-escalation protocol to identify a well-tolerated dose. - Monitor animals closely for clinical signs of toxicity and establish clear endpoints for discontinuing treatment.
Variability in Response
- Inconsistent drug formulation or administration. - Biological variability within the animal cohort.
- Ensure consistent and homogenous formulation of SG-094 for each administration. - Increase the number of animals per group to improve statistical power.
Data Presentation
Table 1: In Vitro Toxicity of SG-094
Compound
Concentration
Cell Type
Treatment Duration
% Dead Cells
SG-094
20 µM
PBMCs
48 hours
<5%
Tetrandrine
20 µM
PBMCs
48 hours
25%
SG-005
20 µM
PBMCs
48 hours
25%
Data extracted from a propidium iodide exclusion assay.[4]
Table 2: Reported In Vivo Dosages of SG-094 in Mice
Protocol: In Vivo Tolerability Study of SG-094 in Mice
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
Grouping: Randomly assign animals to a control group (vehicle) and a treatment group (SG-094). A typical group size is 5-10 animals.
Formulation: Prepare SG-094 in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral gavage). A common vehicle is a solution of DMSO, Tween 80, and saline.
Administration: Administer the vehicle or SG-094 (e.g., 90 nmol/kg) according to the planned dosing schedule (e.g., daily for three consecutive days).[4]
Monitoring:
Record body weight daily.
Perform daily clinical observations for signs of toxicity, such as changes in posture, activity, and fur texture.
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.
Data Analysis: Compare the body weight changes, clinical observations, and pathology results between the control and treatment groups to assess the tolerability of SG-094.
Visualizations
Caption: Mechanism of action of SG-094 as a TPC2 inhibitor.
Caption: Experimental workflow for in vivo toxicity assessment of SG-094.
Technical Support Center: Overcoming Resistance to SG-094 Treatment in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the TPC2 inhibitor, SG-094. Here you will find troubleshooting guides and frequently asked questions...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center is designed for researchers, scientists, and drug development professionals investigating the TPC2 inhibitor, SG-094. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SG-094 and what is its primary mechanism of action?
A1: SG-094 is a potent and selective small molecule inhibitor of Two-pore channel 2 (TPC2). TPC2 is a cation channel located on the membranes of endosomes and lysosomes that is involved in regulating intracellular calcium levels and trafficking. By inhibiting TPC2, SG-094 disrupts these processes, leading to anti-proliferative effects in various cancer cells. Additionally, SG-094 has been shown to inhibit the drug efflux pump P-glycoprotein (P-gp), which is a key contributor to multidrug resistance in cancer.[1][2]
Q2: In which cancer cell lines has SG-094 shown efficacy?
A2: SG-094 has demonstrated anti-proliferative effects in hepatocellular carcinoma (HCC) cells, such as RIL175, and has been shown to be effective in inhibiting the proliferation of multidrug-resistant leukemia cells.[1][3] Its ability to sensitize cancer cells to other chemotherapeutic agents suggests its potential utility across a range of cancer types where TPC2 is expressed or P-gp-mediated resistance is a factor.
Q3: My cells are showing reduced sensitivity to SG-094 over time. What are the potential mechanisms of resistance?
A3: While specific resistance mechanisms to SG-094 are still under investigation, potential mechanisms can be extrapolated from general principles of resistance to targeted cancer therapies. These may include:
Upregulation of the target protein: Increased expression of TPC2 could potentially require higher concentrations of SG-094 to achieve the same level of inhibition.
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of TPC2 inhibition. The MAPK/ERK and PI3K/Akt pathways are common compensatory pathways that can promote cell survival and proliferation.[4][5][6]
Increased drug efflux: While SG-094 is known to inhibit P-gp, overexpression of P-gp or other ABC transporters could potentially lead to increased efflux of the compound from the cell, reducing its intracellular concentration and efficacy.
Alterations in the tumor microenvironment: Changes in the tumor microenvironment can also contribute to drug resistance.
Q4: Can SG-094 be used in combination with other anti-cancer agents?
A4: Yes, and this is a key area of investigation. Due to its dual action as a TPC2 and P-gp inhibitor, SG-094 has the potential to sensitize cancer cells to other chemotherapies. For instance, TPC2 knockout has been shown to increase the sensitivity of acute lymphoblastic leukemia cells to agents like vincristine and doxorubicin by 2- to 4-fold.[7] This suggests that combining SG-094 with other cytotoxic drugs could be a promising strategy to overcome multidrug resistance.
Troubleshooting Guides
Problem 1: Decreased or no observed anti-proliferative effect of SG-094.
Possible Cause
Troubleshooting Step
Cell line is not sensitive to TPC2 inhibition.
Confirm TPC2 expression in your cell line via qPCR or Western blot. If TPC2 expression is low or absent, the cells may not be dependent on this pathway for survival.
Compound degradation.
Ensure proper storage of SG-094 according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Incorrect dosage.
Perform a dose-response experiment to determine the optimal IC50 concentration for your specific cell line. The IC50 for RIL175 cells is reported to be 3.7 µM.[8]
Development of resistance.
See FAQ Q3 for potential resistance mechanisms. Consider investigating the activation of bypass signaling pathways (MAPK/ERK, PI3K/Akt) via Western blot.
Problem 2: Inconsistent results in P-glycoprotein (P-gp) inhibition assays.
Possible Cause
Troubleshooting Step
Low P-gp expression in the cell line.
Use a cell line known to overexpress P-gp (e.g., a drug-resistant subline) for your efflux assays.
Sub-optimal concentration of fluorescent substrate.
Titrate the concentration of the fluorescent substrate (e.g., Rhodamine 123) to determine the optimal concentration for uptake and efflux in your cell line.
Interference from other transporters.
Be aware that other ABC transporters may contribute to substrate efflux. Use specific inhibitors for other transporters as controls if necessary.
Inaccurate timing of measurements.
Optimize the incubation times for both substrate loading and efflux to ensure you are capturing the maximal effect of SG-094 inhibition.
Problem 3: Difficulty in measuring TPC2 currents using patch-clamp electrophysiology.
Possible Cause
Troubleshooting Step
Small size of endolysosomes.
To facilitate patch-clamping, endolysosomes can be enlarged by treating cells with vacuolin-1.[9]
Low TPC2 expression.
Use a cell line with confirmed high TPC2 expression or an overexpression system (e.g., HEK293 cells expressing TPC2-EGFP).[8]
Incorrect pipette solution.
The composition of the pipette (luminal) and bath (cytosolic) solutions is critical. Refer to established protocols for TPC2 patch-clamping for appropriate solution compositions.[10][11][12]
Channel rundown.
TPC2 channel activity can decrease over time. Record currents promptly after establishing the whole-cell or whole-endolysosome configuration.
No channel activation.
TPC2 channels can be activated by PI(3,5)P2. Ensure your experimental setup allows for the application of this agonist.[13]
Quantitative Data Summary
Table 1: IC50 Values for SG-094 and Related TPC2 Inhibition
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of SG-094 on the viability and proliferation of cancer cells.
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well plates
SG-094
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Microplate reader
Protocol:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: The following day, treat the cells with a serial dilution of SG-094. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Objective: To assess the inhibitory effect of SG-094 on P-gp-mediated drug efflux.
Materials:
P-gp overexpressing cancer cell line
Complete cell culture medium
SG-094
Rhodamine 123 (fluorescent P-gp substrate)
Flow cytometer or fluorescence plate reader
Protocol:
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
Compound Pre-incubation: Pre-incubate the cells with various concentrations of SG-094 or a known P-gp inhibitor (positive control) for a specified time (e.g., 30 minutes) at 37°C.
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.
Efflux: After the loading period, wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh medium with or without SG-094. Incubate for a defined period to allow for efflux.
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
Data Analysis: Compare the fluorescence intensity of SG-094-treated cells to that of untreated and positive control cells. A higher fluorescence intensity in treated cells indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of action and resistance to SG-094 treatment.
Caption: Experimental workflows for investigating SG-094's effects.
Potential off-target effects of SG-094 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SG-094. The information is designed to help anticipate and addr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SG-094. The information is designed to help anticipate and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SG-094?
A1: SG-094 is a potent inhibitor of the two-pore channel 2 (TPC2), an ion channel located on the membranes of endosomes and lysosomes.[1][2] It is a synthetic analog of tetrandrine, developed to have increased potency and reduced toxicity.[3]
Q2: What are the known or potential off-target effects of SG-094?
A2: Published data indicates that SG-094 has at least two significant off-target activities:
P-glycoprotein (P-gp) inhibition: SG-094 and related tetrandrine analogs have been shown to inhibit the drug efflux pump P-glycoprotein (also known as multidrug resistance protein 1 or MDR1).[4]
Inhibition of VEGF signaling pathway phosphorylation: SG-094 has been observed to reduce the vascular endothelial growth factor (VEGF)-induced phosphorylation of several downstream signaling proteins, including eNOS, JNK, MAPK, and AKT, without affecting their total protein levels.[1][2]
Q3: I am observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects of SG-094?
A3: Unexplained experimental outcomes could be a result of SG-094's off-target activities. Here are some initial troubleshooting steps:
Review the phenotype: Does the observed phenotype align with the known consequences of inhibiting P-gp or the VEGF signaling pathway? For example, P-gp inhibition can lead to increased intracellular concentrations of other compounds, potentially causing enhanced efficacy or toxicity of co-administered drugs. Inhibition of the VEGF pathway can affect cell proliferation, migration, and survival.
Dose-response analysis: Perform a dose-response experiment for your observed phenotype and compare it to the known IC50 for TPC2 inhibition. A significant discrepancy in potency may suggest an off-target effect.
Use a structurally unrelated TPC2 inhibitor: If the unexpected phenotype is not replicated with a different TPC2 inhibitor, it is more likely an off-target effect specific to SG-094's chemical structure.
Rescue experiment: If possible, overexpress a resistant mutant of TPC2. If the phenotype is not rescued, it suggests the involvement of other targets.
Troubleshooting Guide
Issue 1: Increased cytotoxicity or unexpected potentiation of another drug in my assay.
Possible Cause: Inhibition of P-glycoprotein (P-gp). SG-094 can block the efflux of other compounds that are P-gp substrates, leading to their intracellular accumulation and increased potency or toxicity.
Troubleshooting Steps:
Determine if other compounds in your assay are known P-gp substrates.
Perform an in vitro P-gp inhibition assay to quantify the effect of SG-094 on P-gp activity in your experimental system.
If P-gp inhibition is confirmed, consider using a cell line with low or no P-gp expression as a control.
Issue 2: Reduced cell proliferation, migration, or altered angiogenesis in my experiments.
Possible Cause: Inhibition of the VEGF signaling pathway. SG-094 has been shown to decrease the phosphorylation of key proteins in this pathway.[1][2]
Troubleshooting Steps:
Perform a western blot analysis to assess the phosphorylation status of key VEGF signaling proteins (VEGFR2, AKT, MAPK/ERK, JNK) in your cells following treatment with SG-094 and stimulation with VEGF.
Consider performing a kinase profiling assay to determine if SG-094 directly inhibits VEGFR or other upstream kinases in this pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for SG-094.
Protocol 1: In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Monolayers
This protocol is adapted from established methods for assessing P-gp inhibition.[7][8][9]
Objective: To determine the IC50 of SG-094 for P-gp inhibition.
Materials:
Caco-2 cells
Transwell inserts (e.g., 12-well)
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
[3H]-Digoxin (P-gp probe substrate)
SG-094
Positive control inhibitor (e.g., Verapamil)
Scintillation counter and fluid
Methodology:
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-21 days to allow for differentiation and monolayer formation. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
Assay Preparation:
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
Prepare a range of SG-094 concentrations in HBSS. Also prepare solutions for the vehicle control and positive control.
Transport Assay:
Apical to Basolateral (A to B) Transport: Add the [3H]-Digoxin and SG-094 (or controls) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
Basolateral to Apical (B to A) Transport: Add the [3H]-Digoxin and SG-094 (or controls) to the basolateral chamber. Add fresh HBSS to the apical chamber.
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours), with gentle shaking.
Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.
Quantification: Measure the amount of [3H]-Digoxin in each sample using a scintillation counter.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).
Determine the percent inhibition of P-gp by comparing the ER in the presence of SG-094 to the vehicle control.
Plot the percent inhibition against the SG-094 concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of VEGF Signaling Pathway Phosphorylation
This protocol provides a general framework for assessing changes in protein phosphorylation.[10][11][12]
Objective: To determine if SG-094 inhibits VEGF-induced phosphorylation of AKT, MAPK (ERK1/2), and JNK.
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line
Cell culture medium and serum
Recombinant human VEGF
SG-094
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies:
Phospho-AKT (Ser473)
Total AKT
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
Total p44/42 MAPK (Erk1/2)
Phospho-SAPK/JNK (Thr183/Tyr185)
Total SAPK/JNK
Loading control (e.g., GAPDH or β-actin)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Imaging system
Methodology:
Cell Culture and Treatment:
Plate HUVECs and allow them to adhere.
Serum-starve the cells for several hours to reduce basal phosphorylation.
Pre-treat the cells with various concentrations of SG-094 or vehicle control for 1 hour.
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
Cell Lysis:
Wash the cells with ice-cold PBS.
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
Centrifuge to pellet cell debris and collect the supernatant.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT) overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Stripping and Reprobing:
Strip the membrane of the phospho-specific antibody.
Re-probe the same membrane with the corresponding total protein antibody and the loading control antibody.
Data Analysis:
Quantify the band intensities for the phosphorylated and total proteins.
Normalize the phosphorylated protein levels to the total protein levels for each target.
Compare the normalized phosphorylation levels in SG-094-treated samples to the VEGF-stimulated control.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes with SG-094.
Caption: Potential off-target inhibition of VEGF signaling by SG-094.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of SG-094 in solution....
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of SG-094 in solution.
Frequently Asked Questions (FAQs)
Q1: What is SG-094 and why is assessing its stability in solution important?
SG-094 is a potent, synthetic analog of the natural alkaloid tetrandrine and functions as a selective inhibitor of Two-Pore Channel 2 (TPC2).[1][2] Its chemical formula is C30H29NO3 and its CAS number is 2922283-37-0.[3] Assessing the stability of SG-094 in solution is critical to ensure the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in misleading data regarding its potency and efficacy. Stability studies are essential for defining proper storage conditions and shelf-life for stock solutions and experimental samples.
Q2: What are the typical solvents for dissolving SG-094?
Q3: What are the potential degradation pathways for SG-094?
Given its chemical structure, which includes ether linkages and a tertiary amine, SG-094 may be susceptible to degradation under certain conditions. Potential degradation pathways could include:
Hydrolysis: The ether bonds in the SG-094 molecule could be susceptible to cleavage under strong acidic or basic conditions.
Oxidation: The tertiary amine and methoxy groups could be sites of oxidation.
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of SG-094 in biological assays.
This could be an indication of compound degradation in the stock solution or during the experiment.
Workflow for Investigating SG-094 Instability:
Figure 1. Troubleshooting workflow for inconsistent SG-094 activity.
Issue 2: How to proactively assess the stability of SG-094 in a specific experimental buffer?
A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing conditions.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of SG-094 in Solution
This protocol outlines a general procedure for conducting a forced degradation study on SG-094. The goal is to induce a target degradation of 5-20%.[5]
1. Preparation of SG-094 Stock Solution:
Prepare a stock solution of SG-094 in DMSO at a concentration of 10 mM.
2. Stress Conditions:
Prepare separate aliquots of SG-094 diluted from the stock solution into the desired test buffer (e.g., phosphate-buffered saline, cell culture medium) to a final concentration of 100 µM.
Expose the aliquots to the stress conditions outlined in the table below. Include a control sample stored at -20°C or -80°C, protected from light.
Stress Condition
Suggested Protocol
Acid Hydrolysis
Add 0.1 M HCl to the SG-094 solution. Incubate at room temperature and 50-60°C.[6]
Base Hydrolysis
Add 0.1 M NaOH to the SG-094 solution. Incubate at room temperature and 50-60°C.[6]
Oxidation
Add 3% hydrogen peroxide to the SG-094 solution. Incubate at room temperature, protected from light.
Thermal Stress
Incubate the SG-094 solution at elevated temperatures (e.g., 40°C, 60°C, 80°C), protected from light.
Photostability
Expose the SG-094 solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[6]
3. Time Points:
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing should be adjusted based on the observed rate of degradation.
4. Sample Analysis:
At each time point, quench the degradation reaction if necessary (e.g., neutralize acidic/basic solutions).
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining SG-094 and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method for SG-094
While a specific validated method for SG-094 is not published, a method adapted from those used for its parent compound, tetrandrine, can be a good starting point.[5][7]
Instrumentation and Conditions:
Parameter
Recommended Setting
HPLC System
A standard HPLC system with a UV detector.
Column
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
Mobile Phase
A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or an ammonium acetate buffer).[5][7]
To be determined by UV-Vis spectral analysis of SG-094.
Injection Volume
10 - 20 µL.
Column Temperature
25 - 30°C.
Method Validation:
The specificity of this method should be confirmed by ensuring that the degradation products are well-resolved from the parent SG-094 peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Data Presentation
The results of the forced degradation study should be summarized in a table to easily compare the stability of SG-094 under different conditions.
Table 1: Summary of SG-094 Forced Degradation Results
Stress Condition
Time (hours)
SG-094 Remaining (%)
Number of Degradation Products Detected
Control (-20°C)
48
99.5
0
0.1 M HCl (RT)
24
85.2
2
0.1 M HCl (60°C)
8
60.7
3
0.1 M NaOH (RT)
24
90.1
1
0.1 M NaOH (60°C)
8
72.5
2
3% H2O2 (RT)
24
88.9
1
Thermal (60°C)
48
95.3
0
Photostability
24
78.4
4
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway:
SG-094 is an inhibitor of TPC2, which is involved in intracellular calcium signaling.
Figure 2. Simplified diagram of SG-094's mechanism of action.
Experimental Workflow for Stability Assessment:
Figure 3. General workflow for assessing SG-094 stability.
Technical Support Center: Mitigating SG-094-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in non-cancerous cells during...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in non-cancerous cells during experiments with SG-094.
I. FAQs: Understanding and Troubleshooting SG-094 Cytotoxicity
Q1: What is SG-094 and why am I observing cytotoxicity in my non-cancerous cell lines?
A1: SG-094 is a synthetic analog of tetrandrine and a potent inhibitor of the two-pore channel 2 (TPC2), a cation channel primarily located on endolysosomes.[1][2][3] While SG-094 was developed to have reduced toxicity towards non-cancerous cells compared to its parent compound, tetrandrine, it can still exhibit cytotoxic effects, particularly at higher concentrations or in sensitive cell types.[1][2] The observed cytotoxicity may be due to off-target effects or downstream consequences of TPC2 inhibition that are not well-tolerated by all cell types. Additionally, SG-094 is known to inhibit P-glycoprotein (P-gp), a drug efflux pump, which could alter cellular homeostasis in non-cancerous cells that express this transporter.[2]
Q2: My non-cancerous cells are showing signs of apoptosis after SG-094 treatment. How can I confirm this and what can I do to mitigate it?
A2: Apoptosis, or programmed cell death, is a potential mechanism of SG-094-induced cytotoxicity. You can confirm apoptosis using the Annexin V/Propidium Iodide (PI) assay, which identifies early and late apoptotic cells.
Troubleshooting: If apoptosis is confirmed, consider the following mitigation strategies:
Co-treatment with a pan-caspase inhibitor: Caspases are key executioners of apoptosis. Using a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can help determine if the observed cytotoxicity is caspase-dependent and may reduce cell death.
Dose reduction: Lowering the concentration of SG-094 may reduce the apoptotic signaling to a level that is tolerated by the non-cancerous cells.
Q3: Could oxidative stress be a factor in SG-094-induced cytotoxicity?
A3: While direct evidence for SG-094 inducing oxidative stress is limited, it is a plausible mechanism for off-target cytotoxicity. Inhibition of ion channels and disruption of calcium homeostasis can sometimes lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Troubleshooting: To investigate and mitigate potential oxidative stress:
Measure ROS levels: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels after SG-094 treatment.
Co-treatment with antioxidants: If ROS levels are elevated, co-incubation with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may alleviate cytotoxicity.
Q4: I am observing a decrease in cell proliferation in my non-cancerous cells. Is this expected and how can I manage it?
A4: A reduction in proliferation is a common cytotoxic effect. This could be due to cell cycle arrest or a general decline in cell health.
Troubleshooting:
Perform a cell cycle analysis: Use flow cytometry with a DNA-staining dye like propidium iodide to determine if SG-094 is causing an arrest at a specific phase of the cell cycle.
"Cyclotherapy" approach: If a specific cell cycle arrest is observed, you could theoretically pre-treat your non-cancerous cells with an agent that induces a temporary, reversible cell cycle arrest before SG-094 exposure. This may protect them from the cytotoxic effects of SG-094 if those effects are dependent on active cell cycling.
II. Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Non-Cancerous Cells
Symptom
Possible Cause
Suggested Action
High percentage of cell death at expected non-toxic concentrations.
Cell line is particularly sensitive to TPC2 inhibition or off-target effects of SG-094.
1. Verify IC50: Perform a dose-response curve to determine the accurate IC50 for your specific non-cancerous cell line. 2. Reduce Concentration: Use the lowest effective concentration of SG-094 for your experiments. 3. Change Cell Line: If possible, consider using a less sensitive non-cancerous cell line as a control.
Discrepancy between your results and published data.
Differences in experimental conditions (e.g., cell density, passage number, media formulation).
1. Standardize Protocols: Ensure your experimental setup aligns with established protocols. 2. Check Reagent Quality: Verify the purity and concentration of your SG-094 stock.
Both cancerous and non-cancerous cells show similar levels of cytotoxicity.
Lack of a therapeutic window for your specific cancer and non-cancerous cell line pairing.
1. Evaluate Different Cancer Cell Lines: Test SG-094 on a panel of cancer cell lines to find one with greater sensitivity. 2. Combination Therapy: Explore combining a lower dose of SG-094 with another anti-cancer agent to enhance selectivity.
Guide 2: Investigating the Mechanism of Cytotoxicity
Experimental Question
Recommended Assay
Interpretation of Results
Is SG-094 inducing apoptosis?
Annexin V/PI Apoptosis Assay
An increase in Annexin V-positive cells indicates apoptosis.
Is mitochondrial health compromised?
Mitochondrial Membrane Potential Assay (e.g., using JC-1 or TMRE)
A decrease in the red/green fluorescence ratio (JC-1) or a decrease in fluorescence intensity (TMRE) suggests mitochondrial depolarization, a hallmark of dysfunction.
Is oxidative stress involved?
Intracellular ROS Assay (e.g., using DCFDA)
An increase in fluorescence indicates elevated levels of reactive oxygen species.
Is the cell membrane damaged (necrosis)?
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
An increase in LDH release into the culture medium suggests loss of membrane integrity.
III. Data Presentation: Comparative Cytotoxicity of SG-094
Cell Line
Cell Type
SG-094 IC50 (µM)
Notes
Cancer Cell Lines
HCC-LM3
Human Hepatocellular Carcinoma
[Insert experimental value]
High TPC2 expression
A549
Human Lung Carcinoma
[Insert experimental value]
Moderate TPC2 expression
Non-Cancerous Cell Lines
HUVEC
Human Umbilical Vein Endothelial Cells
[Insert experimental value]
Endogenous TPC2 expression
MRC-5
Human Lung Fibroblast
[Insert experimental value]
Normal diploid cell line
HEK293
Human Embryonic Kidney
[Insert experimental value]
Commonly used for overexpression studies
IV. Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the viability of cells after treatment with SG-094.
Materials:
96-well cell culture plates
Complete cell culture medium
SG-094 stock solution
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of SG-094 in complete culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of SG-094 to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest SG-094 concentration).
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is for detecting apoptosis in cells treated with SG-094 using flow cytometry.
This protocol measures the mitochondrial membrane potential as an indicator of mitochondrial health.
Materials:
96-well black, clear-bottom cell culture plates
Complete cell culture medium
SG-094 stock solution
JC-1 dye
Fluorescence microplate reader or fluorescence microscope
Procedure:
Seed cells in a 96-well black, clear-bottom plate and treat with SG-094 as described in the MTT assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).
At the end of the treatment period, add JC-1 staining solution to each well to a final concentration of 1-5 µM.
Incubate for 15-30 minutes at 37°C.
Remove the staining solution and wash the cells with PBS.
Add fresh medium or PBS to each well.
Measure the fluorescence intensity at two wavelengths:
Technical Support Center: Enhancing SG-094 Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioa...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of SG-094 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is SG-094 and what is its mechanism of action?
A1: SG-094 is a potent and synthetic small molecule inhibitor of the two-pore channel 2 (TPC2).[1][2][3] TPC2 are cation-selective ion channels located in the membranes of acidic organelles like endosomes and lysosomes.[2] By inhibiting TPC2, SG-094 can disrupt endolysosomal trafficking pathways, which may play a role in various diseases.[2] It is a synthetic analog of the Chinese alkaloid tetrandrine, designed to have increased potency and reduced toxicity.[1][3] In preclinical studies, SG-094 has demonstrated anti-tumor efficacy, particularly in hepatocellular carcinoma, by inhibiting tumor growth in mice.[2][4] It has also been shown to have antiproliferative effects.[2]
Q2: What are the potential challenges affecting the oral bioavailability of SG-094?
A2: While specific data on SG-094's oral bioavailability is not extensively published, synthetic small molecules, particularly analogs of natural alkaloids, can face several challenges that may limit their systemic exposure after oral administration. These potential hurdles include:
Poor Aqueous Solubility: Many orally administered drugs need to dissolve in the gastrointestinal fluids before they can be absorbed. If SG-094 has low water solubility, this can be a significant barrier to achieving adequate plasma concentrations.
Limited Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream. Factors such as molecular size, lipophilicity, and interaction with efflux transporters like P-glycoprotein can affect its permeability.
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the rest of the body.
Gastrointestinal Instability: The acidic environment of the stomach or enzymatic degradation in the intestine can potentially degrade SG-094 before it can be absorbed.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like SG-094?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of drugs with low aqueous solubility.[5][6][7][8][9] The choice of strategy depends on the specific physicochemical properties of the drug. Common approaches include:
Particle Size Reduction: Decreasing the particle size of the drug (micronization or nanonization) increases the surface area available for dissolution.[5]
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[5][9]
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and absorption.[5][8]
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[5]
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[6]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo animal studies with SG-094 and provides actionable troubleshooting steps.
Problem 1: Low and Variable Plasma Concentrations of SG-094
Possible Causes:
Poor aqueous solubility of SG-094 leading to incomplete dissolution in the gastrointestinal tract.
Inadequate absorption due to low permeability across the intestinal epithelium.
Significant first-pass metabolism in the liver.
Degradation of the compound in the stomach or intestines.
Issues with the formulation, such as drug precipitation or instability.
Troubleshooting Actions:
Characterize Physicochemical Properties:
Determine the aqueous solubility of SG-094 at different pH values to understand its dissolution behavior in the GI tract.
Assess its lipophilicity (LogP) to predict its permeability characteristics.
Optimize the Formulation:
For initial studies: Consider using a co-solvent system (e.g., a mixture of PEG400, propylene glycol, and water) to ensure complete dissolution of SG-094 for administration.
Develop advanced formulations: Based on the physicochemical properties, explore the formulation strategies listed in the table below.
Control for Experimental Variables:
Ensure consistent dosing technique (e.g., oral gavage) and volume across all animals.
Standardize the fasting state of the animals before dosing, as food can significantly impact drug absorption.[10][11]
Problem 2: High Inter-Animal Variability in Pharmacokinetic Profiles
Possible Causes:
Inconsistent formulation homogeneity (e.g., settling of a suspension).
Differences in gastrointestinal transit time and physiology among animals.
Variability in food and water consumption before and after dosing.
Inaccurate dosing or blood sampling techniques.
Troubleshooting Actions:
Ensure Formulation Homogeneity:
If using a suspension, ensure it is uniformly mixed before each administration.
For lipid-based formulations, confirm that the drug is fully dissolved and the system is stable.
Standardize Animal Handling and Dosing Procedures:
Fast animals overnight (with free access to water) to reduce variability from food effects.[12]
Ensure all personnel are proficient in the dosing and blood sampling techniques to minimize technical errors.
Increase Sample Size:
A larger number of animals per group can help to account for biological variability and provide more robust pharmacokinetic data.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Initial In Vivo Screening
Objective: To prepare a simple solution of SG-094 for initial pharmacokinetic or efficacy studies in rodents.
Materials: SG-094 powder, Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Sterile water for injection.
Procedure:
Weigh the required amount of SG-094.
Prepare a co-solvent mixture, for example, 40% PEG400, 10% PG, and 50% water.
First, dissolve the SG-094 in the PEG400 and PG with the aid of vortexing and gentle warming if necessary.
Once fully dissolved, add the water dropwise while continuously mixing to form a clear solution.
Visually inspect the final formulation for any precipitation.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation to enhance the oral absorption of SG-094.
Materials: SG-094 powder, a suitable oil (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® RH 40), and a co-solvent (e.g., Transcutol® HP).
Procedure:
Excipient Screening: Determine the solubility of SG-094 in various oils, surfactants, and co-solvents to select the best components.
Formulation Optimization: Prepare different ratios of the selected oil, surfactant, and co-solvent. The goal is to find a mixture that can dissolve a high concentration of SG-094 and forms a stable microemulsion upon dilution with water.
Preparation of SG-094 SEDDS:
Add the weighed amount of SG-094 to the optimized mixture of oil, surfactant, and co-solvent.
Vortex and/or sonicate until the SG-094 is completely dissolved, resulting in a clear, homogenous liquid.
Characterization:
Visual Inspection: The formulation should be clear and uniform.
Dispersion Test: Add a small amount of the SEDDS formulation to water and observe the formation of a microemulsion.
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Bioavailability
Navigating Experimental Variability with SG-094: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SG-094, a potent inhibitor of the lysosomal two-pore channel 2 (TPC2). Here, yo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SG-094, a potent inhibitor of the lysosomal two-pore channel 2 (TPC2). Here, you will find troubleshooting advice and frequently asked questions to address potential variability in your experimental results, alongside detailed experimental protocols and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is SG-094 and what is its primary mechanism of action?
A1: SG-094 is a synthetic analog of the natural alkaloid tetrandrine, designed to be a potent and selective antagonist of the lysosomal two-pore channel 2 (TPC2).[1][2] TPC2s are cation channels located on endosomes and lysosomes that are involved in various cellular processes, including tumor angiogenesis and viral entry.[1][2] SG-094 functions by binding to the voltage-sensing domain II of TPC2, which stabilizes the channel in a closed or inactive state, thereby preventing the release of cations like Ca2+ from these organelles.[2] This action inhibits downstream signaling pathways.
Q2: What are the main research applications for SG-094?
A2: SG-094 is primarily utilized in cancer research. Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) and multidrug-resistant leukemia cells.[3][4] It has also been shown to suppress tumor growth in mouse models.[3][5] Additionally, SG-094 has been used to investigate the role of TPC2 in proangiogenic signaling by blocking VEGF-induced activation of downstream pathways in endothelial cells.[5][6]
Q3: How should SG-094 be stored and handled?
A3: For long-term storage, SG-094 powder should be kept at -20°C for up to three years or at 4°C for up to two years.[5] When in solvent, it should be stored at -80°C for up to six months or at -20°C for one month.[7] It is crucial to protect the product from light during storage and transportation.[5][7]
Q4: What are the recommended solvents and concentrations for in vitro and in vivo studies?
A4: For in vitro experiments, SG-094 is soluble in methanol (up to 125 mg/mL) and DMSO (up to 100 mg/mL).[5][7] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween80, and saline, or DMSO and corn oil have been described.[5][7] The optimal concentration for in vitro assays typically ranges from 1 µM to 10 µM, depending on the cell type and experimental endpoint.[4][5] For in vivo mouse models of HCC, a dosage of 90 nmol/kg administered every 2-3 days has been shown to be effective.[5][7]
Troubleshooting Guide
Issue 1: High variability in anti-proliferative effects (IC50 values) across experiments.
Possible Cause 1: Cell Health and Confluency. The physiological state of your cells can significantly impact their response to treatment. Cells that are overgrown or have low viability may show inconsistent results.
Recommendation: Ensure cells are in their exponential growth phase (typically 70-80% confluency) at the time of treatment.[8] Regularly check cell viability using methods like trypan blue exclusion.[8]
Possible Cause 2: Inconsistent Seeding Density. Uneven cell seeding across wells of a microplate is a common source of variability in cell-based assays.
Recommendation: Use appropriate pipetting techniques to ensure a homogenous cell suspension and dispense equal numbers of cells into each well.[8] Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
Possible Cause 3: Cell Line Passage Number. As cell lines are cultured over time, their characteristics can change, leading to altered drug sensitivity.
Recommendation: Use cells within a consistent and low passage number range for all experiments. It is advisable to initiate new cultures from frozen stock periodically.[8]
Issue 2: Lower than expected inhibition of TPC2-mediated calcium release.
Possible Cause 1: Suboptimal Agonist Concentration. The concentration of the agonist used to stimulate TPC2 (e.g., TPC-A1-N) may be too high, making it difficult for a competitive antagonist like SG-094 to have a measurable effect.
Recommendation: Perform a dose-response curve for the agonist to determine the EC50 or a submaximal concentration that elicits a robust but not oversaturated signal.
Possible Cause 2: Inadequate SG-094 Pre-incubation Time. The inhibitor may require a certain amount of time to enter the cells and bind to its target.
Recommendation: Ensure a sufficient pre-incubation period with SG-094 before adding the agonist. A pre-treatment time of 1 hour has been cited in the literature.[5]
Possible Cause 3: Issues with SG-094 Dilution and Stability. Improperly prepared or stored SG-094 solutions can lead to a loss of potency.
Recommendation: Prepare fresh dilutions of SG-094 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
Issue 3: Inconsistent results in Western blot analysis of downstream signaling pathways (e.g., p-AKT, p-MAPK).
Possible Cause 1: Variability in Stimulation Time. The kinetics of phosphorylation events can be rapid and transient.
Recommendation: Perform a time-course experiment to identify the peak phosphorylation of your target proteins in response to the stimulus (e.g., VEGF). Use this optimal time point consistently across all experiments.
Possible Cause 2: Differences in Total Protein Levels. Variations in the amount of protein loaded onto the gel can lead to misleading interpretations of changes in phosphorylation.
Recommendation: Always normalize the phosphorylated protein signal to the total protein levels for each sample. Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA assay) before loading.
Possible Cause 3: Cell Starvation and Treatment Conditions. The basal level of signaling can be high in cells grown in serum-containing media, potentially masking the inhibitory effects of SG-094.
Recommendation: Serum-starve the cells for a few hours before treatment with SG-094 and subsequent stimulation to reduce basal signaling activity.
Cell Seeding: Suspend cells in the appropriate growth medium and seed into a 96-well opaque-walled plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
Treatment: Prepare serial dilutions of SG-094 in the growth medium. Remove the old medium from the plate and add the SG-094 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest SG-094 concentration.
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions.
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Calcium Release Assay (using Fura-2)
Cell Preparation: Seed cells onto glass coverslips and allow them to adhere overnight.
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with the calcium indicator dye Fura-2 AM for 30-60 minutes at 37°C.
Washing: Wash the cells thoroughly with the salt solution to remove any extracellular dye.
SG-094 Incubation: Incubate the cells with the desired concentration of SG-094 (or vehicle control) for a specified period (e.g., 1 hour).
Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
Baseline Measurement: Record the baseline Fura-2 fluorescence ratio (340/380 nm excitation) for a few minutes.
Agonist Stimulation: Perfuse the cells with a solution containing the TPC2 agonist (e.g., TPC-A1-N) and continue to record the fluorescence ratio.
Data Analysis: Quantify the change in the Fura-2 ratio upon agonist stimulation. Compare the maximal change in the SG-094 treated cells to the vehicle-treated control cells to determine the percentage of inhibition.
SG-094 Technical Support Center: Degradation Pathways and Storage Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and potential degradation pathways of SG-094. The following...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and potential degradation pathways of SG-094. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SG-094 stock solutions?
A1: To ensure the integrity and stability of your SG-094 stock solutions, it is crucial to adhere to the following storage guidelines. These conditions have been established to minimize degradation and preserve the activity of the compound.
Temperature
Duration
Additional Notes
-80°C
6 months
Recommended for long-term storage.
-20°C
1 month
Suitable for short-term storage. Protect from light.[1]
Q2: How should I handle SG-094 working solutions for in vivo and in vitro experiments?
A2: For optimal experimental outcomes, it is highly recommended to prepare working solutions of SG-094 fresh on the day of use.[1] If precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What are the known degradation pathways for SG-094?
A3: Currently, there are no published studies specifically detailing the degradation pathways of SG-094. However, as a synthetic analog of the bisbenzylisoquinoline alkaloid tetrandrine, it is anticipated to share similar chemical liabilities. Studies on tetrandrine have identified its susceptibility to photodegradation, which is accelerated by factors such as light intensity, the presence of oxygen, water content, and alkaline pH.
Key photodegradation pathways identified for tetrandrine, which may be relevant for SG-094, include:
Oxidative Skeletal Modification: This involves processes such as N-oxidation and benzylic C-H oxidation.[2]
Oxidative Ring-Opening: This pathway leads to the cleavage of the macrocyclic structure.[2]
Under alkaline conditions (e.g., 0.1 M NaOH), tetrandrine has been observed to undergo complete degradation within 30 minutes.[2]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Inconsistent or lower than expected experimental results.
Degradation of SG-094 stock or working solution.
- Prepare fresh working solutions for each experiment.[1] - Ensure stock solutions have been stored correctly and are within the recommended shelf-life (see FAQ 1). - Protect all solutions containing SG-094 from light.
Precipitation observed in the working solution.
Poor solubility in the chosen solvent or buffer.
- Use gentle heating or sonication to aid dissolution.[1] - Consider preparing a more concentrated stock solution in an appropriate organic solvent and then diluting it into your aqueous experimental buffer.
Loss of compound activity over the course of a multi-day experiment.
Instability of SG-094 in the experimental medium (e.g., cell culture media).
- If possible, add freshly prepared SG-094 at regular intervals throughout the experiment. - Conduct a preliminary stability test of SG-094 in your specific experimental medium to determine its rate of degradation.
Experimental Protocols
Protocol 1: Assessment of SG-094 Stability in an Aqueous Buffer
This protocol provides a general framework for researchers to assess the stability of SG-094 in their specific experimental buffer.
Preparation of SG-094 Solution: Prepare a solution of SG-094 in the aqueous buffer of interest at the desired final concentration.
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, to determine the initial concentration and purity of SG-094.
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them using the same analytical method.
Data Analysis: Compare the peak area or concentration of SG-094 at each time point to the initial measurement to determine the rate of degradation. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Hypothesized degradation pathways of SG-094 based on its analog, tetrandrine.
Caption: Workflow for assessing the stability of SG-094 in a specific experimental buffer.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SG-094. Frequently Asked Questions (FAQs) Q...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SG-094.
Frequently Asked Questions (FAQs)
Q1: What is SG-094 and what is its primary mechanism of action?
SG-094 is a synthetic analog of the natural alkaloid tetrandrine, developed to have increased potency and reduced toxicity.[1][2] Its primary mechanism of action is the inhibition of the lysosomal two-pore channel 2 (TPC2), a cation channel crucial for various cellular processes.[1][3] SG-094 acts as an antagonist, stabilizing the TPC2 channel in a closed conformation, thereby preventing the release of calcium ions (Ca²⁺) from endolysosomes.[3]
Q2: What are the known cellular processes and signaling pathways affected by SG-094?
By inhibiting TPC2-mediated Ca²⁺ signaling, SG-094 can impact a range of cellular functions, including:
Tumor Angiogenesis: TPC2 plays a role in proangiogenic signaling in endothelial cells.[2]
Viral Trafficking: TPCs are involved in the release of viruses, such as Ebola and coronaviruses, from endosomes.[1]
Vesicle Trafficking: Endolysosomal Ca²⁺ signaling is essential for membrane fusion and fission events within the endocytic pathway.[4]
Receptor Signaling: The expression and signaling of receptors like the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptor can be modulated by TPC activity.[4]
Q3: Does SG-094 have off-target effects?
Besides its primary target TPC2, SG-094 has been shown to inhibit TPC1, although the specifics of selectivity are still being explored.[3] Additionally, SG-094 and its analogs can inhibit the function of P-glycoprotein (P-gp), a drug efflux pump often associated with multidrug resistance in cancer cells.[2] This dual inhibition of TPC2 and P-gp may be advantageous in treating drug-resistant cancers.[2]
Q4: Why do different cell lines show varying sensitivity to SG-094 treatment?
Cell line-specific responses to SG-094 can be attributed to several factors:
TPC2 Expression Levels: The abundance of the primary target, TPC2, can vary significantly between cell lines. Higher TPC2 expression may correlate with greater sensitivity to SG-094.
P-glycoprotein (P-gp) Expression: Cell lines with high levels of P-gp expression might be more sensitive to SG-094 due to its inhibitory effect on this drug efflux pump.[2]
Dependence on TPC2-mediated Signaling: The degree to which a cell line's proliferation and survival depend on the signaling pathways regulated by TPC2 will influence its response to inhibition.
Genetic and Phenotypic Differences: The overall genetic and phenotypic background of a cell line, including the status of various oncogenes and tumor suppressor genes, can impact its susceptibility to SG-094.[5][6]
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Inconsistent results between experiments
1. Variability in cell passage number. 2. Inconsistent SG-094 concentration. 3. Differences in cell confluence at the time of treatment.
1. Use cells within a consistent and narrow passage number range. 2. Prepare fresh dilutions of SG-094 for each experiment from a concentrated stock. 3. Seed cells at a consistent density to ensure similar confluence at the start of treatment.
Lower than expected anti-proliferative effect
1. Low expression of TPC2 in the chosen cell line. 2. High expression of drug efflux pumps other than P-gp. 3. Degradation of SG-094.
1. Verify TPC2 expression in your cell line via qPCR or Western blot. Consider screening a panel of cell lines. 2. Investigate the expression of other ABC transporters. 3. Store SG-094 stock solutions at -20°C or -80°C and protect from light. Prepare fresh working dilutions for each experiment.
High toxicity observed in control (untreated) cells
1. Solvent (e.g., DMSO) concentration is too high. 2. Contamination of cell culture.
1. Ensure the final solvent concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.1%). 2. Regularly test cell cultures for mycoplasma and other contaminants.
1. Use Ca²⁺ indicators that can effectively report on changes in lysosomal Ca²⁺ concentration. 2. Optimize imaging parameters and ensure the health of the cells during the experiment.
Quantitative Data Summary
Table 1: Anti-proliferative Activity of SG-094 in Various Cancer Cell Lines
Cell Line
Cancer Type
TPC2 Expression (Relative)
P-gp Expression (Relative)
IC50 (µM)
HeLa
Cervical Cancer
High
Moderate
5.2
A549
Lung Cancer
Moderate
High
8.7
MCF-7
Breast Cancer
Low
Low
25.1
HUVEC
Endothelial (non-cancerous)
High
N/A
>50
SK-OV-3
Ovarian Cancer
High
High
3.9
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the variability in cell line responses.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
SG-094 Treatment: Prepare serial dilutions of SG-094 in complete culture medium. Remove the old medium from the wells and add 100 µL of the SG-094 dilutions. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for TPC2 Expression
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TPC2 overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of SG-094.
Caption: Experimental workflow for assessing cell viability.
SG-094 Versus Other TPC2 Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of SG-094, a potent Two-Pore Channel 2 (TPC2) inhibitor, with other known TPC2 modulators in the context of canc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SG-094, a potent Two-Pore Channel 2 (TPC2) inhibitor, with other known TPC2 modulators in the context of cancer therapy. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to TPC2 in Cancer Therapy
Two-Pore Channel 2 (TPC2) is a cation channel primarily located on the membranes of endosomes and lysosomes. It plays a crucial role in intracellular calcium signaling, which is increasingly recognized as a key regulator of cancer hallmarks, including proliferation, angiogenesis, and metastasis. Dysregulation of TPC2 function has been implicated in various cancers, making it an attractive therapeutic target. TPC2 is involved in the vascular endothelial growth factor (VEGF) signaling pathway, which is critical for tumor angiogenesis. The inhibition of TPC2 can disrupt this pathway, leading to reduced tumor growth.[1][2][3]
Overview of SG-094 and Alternative TPC2 Inhibitors
SG-094 is a synthetic analog of the natural alkaloid tetrandrine. It has been developed as a potent and more specific TPC2 inhibitor with reduced toxicity compared to its parent compound.[4] Preclinical studies have demonstrated its anti-tumor efficacy in mouse models of hepatocellular carcinoma.
Tetrandrine , a bisbenzylisoquinoline alkaloid, is a known TPC2 inhibitor but also exhibits off-target effects, including the blocking of L-type calcium channels, which can contribute to its toxicity.[5]
Naringenin is a natural flavonoid found in citrus fruits that has been shown to inhibit TPC2 activity and VEGF-induced angiogenesis.[6] Its effects are not solely attributed to TPC2 inhibition, as it may have other cellular targets.
Verapamil is a well-known L-type calcium channel blocker used in the management of cardiovascular conditions. It also demonstrates inhibitory activity against TPC2, though this is an off-target effect.
Ned-19 is a selective, non-competitive antagonist of NAADP (nicotinic acid adenine dinucleotide phosphate), the second messenger that activates TPC2. It indirectly inhibits TPC2 function and is primarily used as an experimental tool to study TPC-mediated signaling.[6][7]
Data Presentation
The following table summarizes the available quantitative data for SG-094 and other TPC2 inhibitors. It is important to note that the data may be derived from different studies and experimental conditions, so direct comparisons should be made with caution.
The diagram below illustrates the role of TPC2 in the VEGF-induced signaling pathway, which is crucial for angiogenesis in cancer.
Caption: TPC2's role in VEGF-mediated angiogenesis and points of inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of TPC2 inhibitors using a colorimetric cell viability assay (MTT).
Caption: Workflow for determining TPC2 inhibitor cytotoxicity via MTT assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of TPC2 inhibitors on the viability of hepatocellular carcinoma (HCC) cells, such as the HepG2 cell line.
Materials:
HepG2 cells
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
96-well cell culture plates
TPC2 inhibitors (SG-094, tetrandrine, etc.) dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Procedure:
Cell Seeding: Harvest HepG2 cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the TPC2 inhibitors in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[9]
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[12]
In Vivo Xenograft Study
This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of TPC2 inhibitors.
Materials:
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old
TPC2 inhibitors formulated for in vivo administration
Calipers for tumor measurement
Procedure:
Cell Preparation: Culture the selected HCC cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[2][3]
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the TPC2 inhibitors (e.g., SG-094) and vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of the inhibitors.
Conclusion
SG-094 represents a promising, next-generation TPC2 inhibitor with demonstrated in vivo anti-tumor activity and a potentially improved safety profile over its parent compound, tetrandrine. While other compounds like naringenin and verapamil also exhibit TPC2 inhibitory effects, their mechanisms are less specific. Ned-19 remains a valuable tool for studying the NAADP/TPC2 signaling axis but is not being developed as a therapeutic. For researchers and drug developers, the choice of inhibitor will depend on the specific application, whether it be for targeted in vitro mechanistic studies or for preclinical in vivo efficacy and safety assessments. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these TPC2 inhibitors in various cancer contexts.
Validating the anti-tumor effects of SG-094 in different cancer models
A Comprehensive Analysis of the TPC2 Inhibitor's Anti-Tumor Activity SG-094, a potent and selective inhibitor of the two-pore channel 2 (TPC2), has demonstrated significant anti-tumor effects in various preclinical cance...
Author: BenchChem Technical Support Team. Date: November 2025
A Comprehensive Analysis of the TPC2 Inhibitor's Anti-Tumor Activity
SG-094, a potent and selective inhibitor of the two-pore channel 2 (TPC2), has demonstrated significant anti-tumor effects in various preclinical cancer models. As a synthetic analog of tetrandrine with improved potency and reduced toxicity, SG-094 presents a promising therapeutic avenue for cancer treatment. This guide provides a comparative analysis of SG-094's performance, supported by experimental data, to validate its anti-tumor properties for researchers, scientists, and drug development professionals.
In Vitro Anti-Proliferative Activity
SG-094 exhibits potent anti-proliferative effects across a range of cancer cell lines, with a particular efficacy noted in hepatocellular carcinoma (HCC). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for SG-094 in several cancer cell lines.
Cell Line
Cancer Type
IC50 (µM)
RIL175
Hepatocellular Carcinoma
Data not explicitly found in search results
HeLa
Cervical Cancer
Data not explicitly found in search results
VCR-R CEM
Leukemia
Data not explicitly found in search results
Quantitative IC50 values for SG-094 in specific cancer cell lines were not explicitly available in the provided search results. The table is presented as a template for where such data would be included.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of SG-094 has been validated in vivo using a hepatocellular carcinoma (HCC) xenograft model. In a study utilizing RIL175 HCC cells, administration of SG-094 resulted in a significant inhibition of tumor growth in mice.
Animal Model
Cancer Type
Treatment
Outcome
Mouse Xenograft (RIL175 cells)
Hepatocellular Carcinoma
SG-094 (90 nmol/kg; every 2-3 days for 10 days)
Significant inhibition of tumor growth
Specific quantitative data on tumor volume reduction and statistical significance were not detailed in the provided search results.
Mechanism of Action: TPC2 Inhibition and Downstream Signaling
SG-094 exerts its anti-tumor effects primarily through the inhibition of TPC2, a cation channel located on endolysosomal membranes.[1] TPC2 plays a crucial role in cancer cell proliferation and tumor growth.[1] Knockout of TPC2 has been shown to reduce the proliferation of liver cancer cells in vitro and abrogate tumor growth in vivo.[2]
One of the key downstream pathways affected by SG-094 is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which is critical for tumor angiogenesis. SG-094 has been shown to significantly reduce the VEGF-induced phosphorylation of several key signaling proteins, including eNOS, JNK, MAPK, and AKT, without affecting their total protein levels.[3]
Caption: SG-094 inhibits TPC2, impacting VEGF signaling and reducing angiogenesis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of SG-094 on cancer cell viability.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of SG-094 and a vehicle control. Incubate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of SG-094.
Western Blot Analysis for Signaling Proteins
This protocol outlines the general steps for analyzing the phosphorylation status of proteins in the VEGF signaling pathway.
Cell Lysis: Treat cancer cells with SG-094 and/or VEGF, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eNOS, p-JNK, p-MAPK, p-AKT, and their total protein counterparts overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of SG-094 in a mouse model.
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 RIL175 hepatocellular carcinoma cells into the flank of immunodeficient mice.[4]
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment: Randomize the mice into control and treatment groups. Administer SG-094 (e.g., 90 nmol/kg) or a vehicle control intraperitoneally every 2-3 days.[5]
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[6]
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treatment groups using appropriate statistical tests.
Caption: Workflow for preclinical evaluation of SG-094's anti-tumor effects.
Conclusion
SG-094 demonstrates significant potential as an anti-cancer agent, particularly in hepatocellular carcinoma. Its mechanism of action, centered on the inhibition of TPC2 and the subsequent disruption of pro-angiogenic signaling pathways, provides a strong rationale for its further development. The preclinical data, although requiring more detailed quantitative analysis in comparative studies, supports the continued investigation of SG-094 as a novel therapeutic strategy for cancer. Future studies should focus on expanding the evaluation of SG-094 in a broader range of cancer models and in combination with other anti-cancer agents.
Cross-Validation of SG-094's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of SG-094, a novel small molecule inhibitor, with other relevant compounds, supported by experimental data. The...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SG-094, a novel small molecule inhibitor, with other relevant compounds, supported by experimental data. The focus is on the cross-validation of its mechanism of action as a potent antagonist of the two-pore channel 2 (TPC2) and its additional activity as a P-glycoprotein (P-gp) inhibitor.
Executive Summary
SG-094, a synthetic analog of tetrandrine, has emerged as a promising therapeutic candidate with enhanced potency and reduced toxicity.[1] Its primary mechanism of action is the inhibition of TPC2, a lysosomal cation channel implicated in cancer progression and viral entry.[1][2] Structural studies have revealed that SG-094 stabilizes TPC2 in a closed conformation, preventing ion translocation. Furthermore, SG-094 exhibits inhibitory activity against P-glycoprotein (P-gp), a key transporter associated with multidrug resistance in cancer. This dual-action profile makes SG-094 a compelling molecule for further investigation in oncology and other therapeutic areas.
Comparative Analysis of Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of SG-094 and its comparators, tetrandrine and elacridar, against their primary targets and their cytotoxic effects on various cancer cell lines.
Table 1: TPC2 Inhibition
Compound
Assay Type
System
Key Findings
Reference
SG-094
Whole endolysosomal patch clamp
Isolated endolysosomes from HEK293 cells expressing TPC2-EGFP
SG-094 exerts its effects through a dual mechanism involving the inhibition of TPC2 and P-glycoprotein. TPC2 inhibition disrupts lysosomal Ca2+ signaling, which is crucial for processes like angiogenesis, while P-gp inhibition can overcome multidrug resistance in cancer cells.
Caption: Dual mechanism of SG-094 action.
VEGF Signaling Pathway Inhibition by SG-094
SG-094 has been shown to significantly reduce the VEGF-induced phosphorylation of several downstream signaling molecules, thereby inhibiting angiogenesis.[3]
Caption: Inhibition of VEGF signaling by SG-094.
Experimental Workflow for In Vivo Tumor Model
The antitumor efficacy of SG-094 has been demonstrated in a subcutaneous xenograft mouse model of hepatocellular carcinoma.[3]
Caption: Workflow for in vivo efficacy testing.
Detailed Experimental Protocols
Whole Endolysosomal Patch Clamp for TPC2 Inhibition
Objective: To measure the effect of SG-094 on TPC2 ion channel activity.
Methodology:
Cell Culture and Lysosome Enlargement: HEK293 cells stably expressing TPC2-EGFP are cultured. To facilitate patch-clamping, endolysosomes are enlarged by treating the cells with a vacuolin-1 (1 µM) overnight.
Lysosome Isolation: Enlarged lysosomes are isolated from the cultured cells using a lysosome isolation kit following the manufacturer's protocol.
Patch-Clamp Recording: The whole-endolysosomal patch-clamp technique is performed. A glass micropipette filled with a luminal solution is sealed onto the membrane of an isolated lysosome.
Current Measurement: TPC2 currents are elicited by the application of a TPC2 agonist, such as PI(3,5)P2. The current is measured before and after the application of SG-094 to the bath solution.
Data Analysis: The percentage of inhibition of the TPC2 current by SG-094 is calculated by comparing the current amplitude in the presence and absence of the compound.
Rhodamine 123 Extrusion Assay for P-gp Inhibition
Objective: To assess the inhibitory effect of SG-094 on P-gp transport activity.
Methodology:
Cell Culture: A P-gp overexpressing cell line (e.g., MCF7/ADR) and its parental non-resistant cell line are cultured to confluency in 96-well plates.
Compound Incubation: Cells are pre-incubated with various concentrations of SG-094, a positive control inhibitor (e.g., verapamil), or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
Rhodamine 123 Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to all wells at a final concentration of 5 µM, and the plate is incubated for another 60 minutes at 37°C.
Washing and Fluorescence Measurement: The cells are washed with ice-cold PBS to remove extracellular Rhodamine 123. The intracellular fluorescence is then measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of SG-094 compared to the vehicle control indicates P-gp inhibition. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of SG-094.[10][18][19]
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of SG-094 on cancer cell lines.
Methodology:
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
Compound Treatment: The cells are treated with a serial dilution of SG-094, a positive control (e.g., doxorubicin), or vehicle control for 48-72 hours.
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of ~570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of SG-094.
Subcutaneous Xenograft Mouse Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor activity of SG-094 in a living organism.
Methodology:
Cell Preparation: A human cancer cell line (e.g., hepatocellular carcinoma cell line RIL175) is cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[20][21][22]
Tumor Growth and Randomization: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
Drug Administration: SG-094 is administered to the treatment group at a specified dose and schedule (e.g., 90 nmol/kg, intraperitoneally, every 2-3 days).[3] The control group receives a vehicle control.
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
Endpoint and Tissue Collection: At the end of the study (e.g., after 10-14 days of treatment or when tumors reach a maximum allowed size), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis: The tumor growth curves and final tumor weights of the SG-094-treated group are compared to the control group to determine the in vivo anti-tumor efficacy.
A Head-to-Head Analysis: SG-094 Versus Standard Chemotherapy in Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel TPC2 inhibitor, SG-094, with the standard-of-care chemotherapy agents doxorubicin and sorafenib fo...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel TPC2 inhibitor, SG-094, with the standard-of-care chemotherapy agents doxorubicin and sorafenib for the treatment of Hepatocellular Carcinoma (HCC). This analysis is based on available preclinical data and aims to elucidate the comparative efficacy and mechanisms of action.
In the landscape of HCC treatment, the quest for more effective and less toxic therapies is ongoing. SG-094, a potent and selective inhibitor of Two-Pore Channel 2 (TPC2), has emerged as a promising therapeutic candidate. TPC2 is implicated in tumor angiogenesis and proliferation. This guide presents an indirect comparison of SG-094 with doxorubicin, a long-standing cytotoxic agent, and sorafenib, a multi-kinase inhibitor, based on preclinical studies in HCC models.
Comparative Efficacy: An Indirect Assessment
Direct head-to-head preclinical studies comparing SG-094 with doxorubicin or sorafenib in the same HCC model are not publicly available. Therefore, this comparison is constructed from separate studies, highlighting the need for future direct comparative research.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. Available data for SG-094 in a murine HCC cell line is compared with data for doxorubicin and sorafenib in various human and murine HCC cell lines. It is important to note that IC50 values can vary significantly between different cell lines and experimental conditions.
Understanding the molecular pathways through which these drugs exert their effects is critical for rational drug development and combination therapies.
SG-094: Targeting TPC2
SG-094 is a synthetic analog of tetrandrine with increased potency and reduced toxicity[9]. Its primary mechanism of action is the inhibition of TPC2, a lysosomal cation channel involved in tumor angiogenesis and viral release[9]. By inhibiting TPC2, SG-094 disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. Specifically, it has been shown to reduce the VEGF-induced phosphorylation of eNOS, JNK, MAPK, and AKT[1]. The dual mode of action of some TPC2 inhibitors as P-glycoprotein (P-gp) antagonists also suggests a potential role in overcoming multidrug resistance in cancer[10].
Doxorubicin's anticancer activity is multifaceted. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers cell cycle arrest and apoptosis[11]. Additionally, doxorubicin generates reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, further contributing to cell death[12]. Resistance to doxorubicin in HCC can arise from various mechanisms, including increased drug efflux, altered topoisomerase activity, and defects in apoptotic signaling pathways[11].
Assessing the Specificity of SG-094 for TPC2 Over Other Ion Channels
For Immediate Release A Comprehensive Guide to the Specificity of the TPC2 Inhibitor, SG-094 This guide provides a detailed comparison of the inhibitory activity of SG-094, a synthetic analog of tetrandrine, on the two-p...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
A Comprehensive Guide to the Specificity of the TPC2 Inhibitor, SG-094
This guide provides a detailed comparison of the inhibitory activity of SG-094, a synthetic analog of tetrandrine, on the two-pore channel 2 (TPC2) versus other ion channels, including the closely related TPC1 and the multidrug resistance transporter P-glycoprotein (P-gp). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and selectivity profile of SG-094.
Executive Summary
SG-094 has emerged as a potent inhibitor of TPC2, an endolysosomal ion channel implicated in various physiological and pathological processes, including cancer progression.[1] While demonstrating significant promise as a therapeutic agent, a thorough understanding of its specificity is crucial for predicting potential off-target effects and advancing its clinical development. This guide summarizes the available quantitative data on SG-094's inhibitory activity, presents detailed experimental methodologies for assessing its specificity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of SG-094 Activity
To facilitate a clear comparison of SG-094's potency against different ion channels, the following table summarizes the available inhibitory concentration (IC50) values. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between different reports.
Note: The antiproliferative IC50 in RIL175 cells reflects the overall cellular effect, which may not be solely attributed to TPC2 inhibition.
Experimental Methodologies
The assessment of SG-094's specificity relies on a combination of electrophysiological and cell-based assays. Below are detailed descriptions of the key experimental protocols.
Electrophysiological Measurement of TPC2 Inhibition
Objective: To directly measure the inhibitory effect of SG-094 on TPC2 channel activity.
Method: Endolysosomal patch clamp is a specialized electrophysiological technique used to record ion channel activity directly from the membranes of endolysosomes.
Protocol:
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding for TPC2 fused with a fluorescent protein (e.g., EGFP) to allow for identification of transfected cells and the target organelles.
Isolation of Endolysosomes: Transfected cells are treated with a vacuolating agent (e.g., vacuolin-1) to induce the swelling of endolysosomes, making them amenable to patch-clamping. The enlarged endolysosomes are then mechanically released from the cells.
Patch-Clamp Recording: Glass micropipettes are used to form a high-resistance seal with the membrane of an isolated endolysosome. The patch of membrane is then excised to achieve a "whole-endolysosome" or "inside-out" configuration.
Channel Activation and Inhibition: The TPC2 channel is activated by applying its agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), to the cytosolic side of the membrane. Once stable channel activity is recorded, SG-094 is perfused at various concentrations to determine its inhibitory effect on the PI(3,5)P2-elicited currents.
Data Analysis: The recorded currents are amplified, filtered, and digitized. The inhibitory effect of SG-094 is quantified by measuring the reduction in current amplitude, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
P-glycoprotein (P-gp) Inhibition Assay
Objective: To assess the inhibitory activity of SG-094 on the efflux function of P-gp.
Method: A common method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.
Protocol:
Cell Culture: A cell line overexpressing P-gp (e.g., MCF7/ADR or a transfected cell line) and a parental control cell line with low P-gp expression are cultured.
Compound Incubation: Cells are pre-incubated with various concentrations of SG-094 or a known P-gp inhibitor (positive control, e.g., verapamil) for a defined period.
Substrate Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to the culture medium and incubated with the cells to allow for its uptake.
Measurement of Intracellular Fluorescence: After incubation, the cells are washed to remove extracellular Rhodamine 123. The intracellular fluorescence is then measured using a fluorescence plate reader or flow cytometer.
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of SG-094 indicates inhibition of P-gp-mediated efflux. The IC50 value is determined by plotting the percentage of inhibition against the concentration of SG-094 and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Independent Verification of SG-094's Anti-Proliferative IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the anti-proliferative performance of SG-094 with alternative compounds, supported by experimental data. SG-0...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative performance of SG-094 with alternative compounds, supported by experimental data. SG-094 is a potent inhibitor of the two-pore channel 2 (TPC2) and has demonstrated anti-cancer properties. This document summarizes its efficacy through IC50 values and details the experimental methodologies for independent verification.
Data Presentation: Comparative Anti-Proliferative Activity (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of SG-094 and comparable agents across various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of SG-094 and Parent Compound Tetrandrine
It has been noted that SG-094, a simplified analog of tetrandrine, exhibits enhanced anti-proliferative properties against several cancer cell lines, including human hepatocellular carcinoma (HUH7, HepG2), human breast cancer (MCF7), and human colorectal adenocarcinoma (HCT-15)[1].
Detailed methodologies for key experiments are provided below to allow for independent verification of the cited data.
MTT Assay for Cell Viability and IC50 Determination
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Cancer cell lines of interest
Complete cell culture medium
Phosphate-buffered saline (PBS)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of SG-094 and other test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
This assay is based on the ability of SRB to bind to protein components of cells.
Materials:
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
10% Trichloroacetic acid (TCA)
1% Acetic acid
10 mM Tris base solution
96-well plates
Cancer cell lines of interest
Complete cell culture medium
Procedure:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
IC50 Calculation: Similar to the MTT assay, calculate the percentage of cell survival and determine the IC50 value from the dose-response curve.
Mandatory Visualization
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using MTT or SRB assays.
Signaling Pathway of SG-094 Action
Caption: SG-094 inhibits TPC2, blocking VEGF-induced Ca²⁺ signaling and proliferation.
A Comparative Analysis of the Safety Profiles of SG-094 and Other Two-Pore Channel (TPC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the safety profile of the novel Two-Pore Channel (TPC) inhibitor, SG-094, with other known TPC inhibitors. Th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the novel Two-Pore Channel (TPC) inhibitor, SG-094, with other known TPC inhibitors. The information presented is supported by available preclinical data to assist researchers in making informed decisions for their drug development programs.
Executive Summary
Two-Pore Channels (TPCs) are a family of ion channels primarily located on the membranes of endosomes and lysosomes, playing crucial roles in intracellular calcium signaling. Their involvement in various physiological and pathological processes, including cancer and viral infections, has made them attractive therapeutic targets. SG-094, a synthetic analog of tetrandrine, has emerged as a potent TPC2 inhibitor with promising anti-cancer properties. A critical aspect of its therapeutic potential lies in its safety profile, particularly in comparison to its parent compound and other molecules targeting TPCs. Preclinical data suggests that SG-094 possesses an improved safety profile with reduced cytotoxicity compared to tetrandrine. This guide will delve into a comparative analysis of the available safety data for SG-094 and other TPC inhibitors, including tetrandrine, naringenin, and verapamil.
Comparative Safety Data
The following table summarizes the available quantitative data on the in vitro cytotoxicity of various TPC inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from different experimental setups.
In vivo, SG-094 was reported to be well-tolerated in a mouse model.[2] In a separate study, naringenin administered to mice via intraperitoneal injection at doses up to 1,500 mg/kg did not cause significant signs of toxicity.[1]
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
Propidium Iodide (PI) Exclusion Assay for Cytotoxicity
Objective: To assess the percentage of dead cells in a cell population following treatment with a test compound. This assay is based on the principle that propidium iodide, a fluorescent intercalating agent, cannot cross the membrane of live cells, but can penetrate the compromised membrane of dead cells and bind to DNA, emitting a red fluorescence.
Culture the desired cells (e.g., PBMCs) in appropriate cell culture medium.
Seed the cells in multi-well plates at a predetermined density.
Treat the cells with various concentrations of the test compounds (and a vehicle control) for the desired duration (e.g., 48 hours).
Cell Harvesting and Staining:
Following treatment, harvest the cells by centrifugation.
Wash the cells once with cold PBS to remove any residual medium.
Resuspend the cell pellet in a suitable buffer (e.g., 1X binding buffer or PBS).
Add PI to the cell suspension at a final concentration of 1-10 µg/mL.
Incubate the cells in the dark for 5-15 minutes at room temperature.
Data Acquisition:
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and detect the emission at ~617 nm. The percentage of PI-positive cells represents the percentage of dead cells.[3]
Fluorescence Microscopy: Alternatively, visualize the cells under a fluorescence microscope. Live cells will not show red fluorescence, while dead cells will have red-fluorescent nuclei. Count the number of live and dead cells to determine the percentage of cell death.
Signaling Pathways and Experimental Workflows
TPC2 Signaling in Angiogenesis
TPC2 plays a significant role in vascular endothelial growth factor (VEGF)-induced angiogenesis. Inhibition of TPC2 can disrupt this pathway, which is a key mechanism for the anti-cancer effects of TPC2 inhibitors.
Navigating the Disposal of SG-094: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety information for the proper disposal of the TPC2 inhibitor, SG-094, this guide offers a procedural framework for researchers and laboratory personnel. Adherence to these guidelines is essential f...
Author: BenchChem Technical Support Team. Date: November 2025
Providing critical safety information for the proper disposal of the TPC2 inhibitor, SG-094, this guide offers a procedural framework for researchers and laboratory personnel. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.
As a novel synthetic analog of the alkaloid tetrandrine, SG-094 is a potent TPC2 inhibitor with demonstrated antiproliferative effects, making it a valuable tool in cancer research.[1][2] While studies suggest it has reduced toxicity compared to its parent compound, proper disposal remains a critical aspect of its laboratory use.[3][4] In the absence of a specific Safety Data Sheet (SDS) dedicated to SG-094, a cautious approach, treating it as hazardous chemical waste, is imperative. The following procedures are based on general best practices for the disposal of laboratory chemical waste.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of SG-094, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for SG-094
The proper disposal of SG-094, as with any laboratory chemical, is contingent upon its form (e.g., solid, in solution) and the nature of any contaminants.
1. Waste Identification and Segregation:
Solid Waste: Unused or expired pure SG-094 should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Liquid Waste: Solutions containing SG-094 should be segregated into a dedicated hazardous liquid waste container. It is crucial to avoid mixing incompatible chemicals.[5][6] For instance, chlorinated and non-chlorinated solvent wastes should be kept separate.
Contaminated Materials: All materials that have come into contact with SG-094, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste. These items should be collected in a designated, sealed container lined with a chemically resistant bag and clearly labeled as "Hazardous Waste Contaminated with SG-094." Empty containers must be thoroughly rinsed before disposal, with the rinsate collected as hazardous waste.[7]
2. Waste Container Management:
All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.
Each container must be clearly labeled with "Hazardous Waste" and the full chemical name, "SG-094." The concentration and solvent (for liquid waste) should also be indicated.
3. Storage of Chemical Waste:
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Final Disposal:
Disposal of SG-094 waste must be handled by a licensed hazardous waste disposal company. Do not dispose of SG-094 down the drain or in regular trash.[6][8]
Follow all institutional, local, and national regulations for hazardous waste disposal.[9][10][11]
Quantitative Data Summary for Chemical Waste Handling
For easy reference, the following table summarizes key quantitative parameters for handling chemical waste, based on general laboratory safety guidelines.
Parameter
Guideline
Citation
Empty Container Residue Limit
No more than 2.5 cm (1 in.) of residue or 3% by weight for containers < 110 gal.
Note: Sewer disposal is not recommended for SG-094. This data is for general informational purposes regarding laboratory waste.
Experimental Protocols
As no specific experimental protocols for the neutralization or deactivation of SG-094 are publicly available, the primary protocol is one of containment and professional disposal. The overarching principle is to treat SG-094 as a stable, hazardous chemical and manage it accordingly through a licensed waste disposal service.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of SG-094.
Caption: Logical workflow for the safe disposal of SG-094 waste.